Tricetin 3',4',5'-trimethyl ether
描述
5,7-Dihydroxy-3',4',5'-trimethoxyflavone has been reported in Lycopodium japonicum, Bridelia ferruginea, and other organisms with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPHNWWTJLXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171059 | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18103-42-9 | |
| Record name | 5,7-Dihydroxy-3′,4′,5′-trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18103-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricin 4'-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18103-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICIN 4'-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9JJ5N2H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 - 274 °C | |
| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
biological activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
An In-depth Technical Guide on the Biological Activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (Tricin)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a flavonoid commonly known as tricin, is a natural bioactive compound found in various plants, particularly in the bran of medicinal rice varieties like Njavara and cereals such as wheat and corn.[1][2][3] Structurally, it is a flavone with hydroxyl groups at the 5 and 7 positions and three methoxy groups on the B-ring, a configuration that contributes to its diverse pharmacological profile.[3] This document provides a comprehensive technical overview of the significant biological activities of tricin, focusing on its anti-inflammatory, anticancer, antioxidant, and anti-allergic properties. It includes quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.
Anti-inflammatory Activity
Tricin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Its mechanism of action primarily involves the inhibition of pro-inflammatory mediators and the suppression of upstream signaling cascades.
Modulation of Toll-Like Receptor 4 (TLR4) Signaling
In models using lipopolysaccharide (LPS)-induced inflammation, tricin acts upstream by interfering with the activation of TLR4. This interference blocks the subsequent activation of both MyD88-dependent and TRIF-dependent pathways. By inhibiting TLR4 activation, tricin effectively reduces the downstream signaling that leads to the production of inflammatory cytokines.
Inhibition of NF-κB and MAPK Pathways
A primary mechanism of tricin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Tricin has been shown to block the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. This leads to a significant reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.
Furthermore, tricin significantly blocks the activation of downstream kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and JNK1/2. The inhibition of these pathways contributes to the reduced expression of enzymes like cyclooxygenase-2 (COX-2).
References
The Core Mechanism of Action of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) is a naturally occurring O-methylated flavone, a class of flavonoids known for their diverse pharmacological activities. Isolated from plants such as Ocimum basilicum (basil), TMF has demonstrated significant potential as a neuroprotective, antioxidant, and anti-inflammatory agent.[1] While research specifically on TMF is emerging, the broader family of polymethoxyflavonoids (PMFs) is the subject of extensive investigation for its therapeutic properties, including anticancer activities. This technical guide provides a comprehensive overview of the known mechanism of action of TMF, supplemented with data from structurally similar and well-researched flavones to offer a broader perspective on its potential molecular interactions and signaling pathways.
Core Biological Activities and Mechanisms of Action
The therapeutic potential of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and its analogs stems from their ability to modulate multiple cellular signaling pathways implicated in various pathologies. The primary mechanisms of action revolve around their antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant and Neuroprotective Effects
TMF has been identified as a potent antioxidant and neuroprotective compound.[1] Its mechanism in this regard is multifaceted, involving direct scavenging of free radicals and modulation of endogenous antioxidant systems. In a study on lead-induced neurotoxicity in rats, TMF demonstrated the ability to reverse cognitive and motor deficits by normalizing biochemical anomalies.[1] This neuroprotective effect is attributed to its chelating, antioxidant, and anti-inflammatory properties.[1]
The core mechanism involves mitigating oxidative stress, a key factor in neurodegenerative diseases. TMF treatment in lead-exposed rats led to a reduction in thiobarbituric acid reactive species (TBARS), an indicator of lipid peroxidation, and an increase in reduced glutathione (GSH) levels, a critical endogenous antioxidant.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of TMF and related flavones are primarily mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).
Structurally similar compounds, such as eupatilin (5,7-dihydroxy-3',4',6'-trimethoxyflavone), have been shown to suppress the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex. Eupatilin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IKK activity is achieved by dissociating the complex between heat shock protein 90 (Hsp90) and IKK-γ. By preventing the nuclear translocation of NF-κB, these flavones effectively downregulate the expression of inflammatory mediators like interleukin-8 (IL-8) and prostaglandin E2 (PGE2).
Furthermore, the anti-inflammatory action of these flavones extends to the suppression of adhesion molecule expression, such as ICAM-1 and VCAM-1, on bronchial epithelial cells, which is also an NF-κB-dependent process. This action is mediated through the inhibition of the Akt signaling pathway, which lies upstream of NF-κB.
Anticancer Activity
While direct studies on the anticancer mechanism of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are limited, extensive research on structurally related polymethoxyflavonoids points towards their potential to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in various cancer cell lines.
The proposed anticancer mechanisms involve the modulation of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. For instance, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF), a close analog, has been shown to induce apoptosis in human breast cancer cells (MCF-7). This is achieved by modulating the expression of apoptotic markers, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, effectively shifting the Bax:Bcl-2 ratio to favor apoptosis. HTMF also promotes the expression of p53 and cleaved PARP, further indicating the induction of apoptosis. Additionally, HTMF has been observed to increase the production of reactive oxygen species (ROS) in cancer cells, which can trigger apoptotic pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and its structurally related analogs.
Table 1: Neuroprotective and Anti-inflammatory Effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) in Lead-Induced Neurotoxicity in Rats
| Parameter | Lead Acetate (100 mg/kg) | TMF (5 mg/kg) + Lead Acetate | TMF (10 mg/kg) + Lead Acetate |
| Cognitive Function | Impaired | Reversed deficits | Reversed deficits |
| Motor Function | Impaired | Reversed deficits | Reversed deficits |
| Thiobarbituric Acid Reactive Species (TBARS) | Increased | Normalized | Normalized |
| Reduced Glutathione (GSH) | Decreased | Normalized | Normalized |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Normalized | Normalized |
| Interleukin-6 (IL-6) | Increased | Normalized | Normalized |
Table 2: Anti-proliferative Activity of a Structurally Similar Flavone (5,7-dimethoxyflavone) against Liver Cancer Cells (HepG2)
| Compound | Cell Line | IC50 | Incubation Time |
| 5,7-dimethoxyflavone | HepG2 | 25 µM | 24 hours |
Detailed Experimental Protocols
This section provides a general overview of the key experimental methodologies used to investigate the mechanism of action of TMF and its analogs.
Cell Viability and Proliferation (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the flavonoid for specific time periods (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.
Apoptosis Assays (Acridine Orange/Ethidium Bromide Staining)
This method is used to visualize nuclear changes and apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Staining: A mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes) is added to the cell suspension.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic/necrotic cells display orange to red nuclei.
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, NF-κB) followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a promising natural compound with multifaceted therapeutic potential. Its mechanism of action, inferred from direct evidence and studies of its structural analogs, involves potent antioxidant, anti-inflammatory, and potential anticancer activities. The core mechanisms are centered around the modulation of key cellular signaling pathways, most notably the inhibition of the NF-κB pathway in inflammation and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this and related flavonoids. Future in-depth studies are warranted to fully elucidate the specific molecular targets and clinical efficacy of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone.
References
In Silico Toxicity Profile of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico toxicological assessment of the flavonoid 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. Utilizing data from established computational platforms and predictive models, this document summarizes key toxicity endpoints, including carcinogenicity, mutagenicity, and acute oral toxicity. The methodologies underpinning these predictions are detailed to provide transparency and aid in the interpretation of the findings. This guide is intended to serve as a valuable resource for researchers and drug development professionals in evaluating the preliminary safety profile of this compound for potential therapeutic applications.
Introduction
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a naturally occurring flavonoid found in various plants.[1][2] Flavonoids as a class are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] As with any compound intended for therapeutic use, a thorough evaluation of its safety and toxicity profile is paramount. In silico toxicology offers a rapid and cost-effective approach to predict potential adverse effects early in the drug discovery and development process, reducing the reliance on animal testing.[3] This guide presents an in silico toxicity prediction for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, leveraging established computational tools and databases to provide a preliminary safety assessment.
Predicted Physicochemical and ADMET Properties
A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical to its potential as a drug candidate. In silico tools can predict these properties based on the chemical structure. The following table summarizes the predicted ADMET properties for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and its close analogs.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value/Classification | In Silico Tool/Source |
| Physicochemical Properties | ||
| Molecular Formula | C18H16O7 | PubChem |
| Molecular Weight | 344.3 g/mol | PubChem |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | PubChem |
| Absorption | ||
| Human Intestinal Absorption | High | Based on flavonoid analogs |
| Caco-2 Permeability | Moderate to High | Based on flavonoid analogs |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low to Moderate | Based on flavonoid analogs |
| Metabolism | ||
| CYP450 2C9 Substrate | Probable | admetSAR |
| CYP450 2D6 Substrate | Unlikely | admetSAR |
| CYP450 3A4 Substrate | Probable | admetSAR |
| CYP450 1A2 Inhibitor | Probable | admetSAR |
| CYP450 2C9 Inhibitor | Probable | admetSAR |
| CYP450 2D6 Inhibitor | Unlikely | admetSAR |
| CYP450 2C19 Inhibitor | Probable | admetSAR |
| CYP450 3A4 Inhibitor | Probable | admetSAR |
| Excretion | ||
| Renal Clearance | Data not available | |
| Toxicity (General) | ||
| Lipinski's Rule of Five | Obeys (0 violations) | Based on flavonoid analogs |
In Silico Toxicity Endpoint Predictions
The following tables summarize the predicted toxicity endpoints for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, primarily based on data from its close structural analog, 5,7-dihydroxy-3,8,4'-trimethoxyflavone, due to the limited direct data on the target compound.
Table 2: Predicted Genotoxicity and Carcinogenicity
| Toxicity Endpoint | Prediction | Confidence/Score | In Silico Tool/Source |
| Ames Mutagenicity | Negative | 0.925 | Based on analog study |
| Carcinogenicity | Negative | 0.918 | Based on analog study |
Table 3: Predicted Acute Oral Toxicity
| Toxicity Endpoint | Predicted LD50 (rat) | GHS Toxicity Class | In Silico Tool/Source |
| Acute Oral Toxicity | >500 mg/kg and <5000 mg/kg | Class III | Based on analog study |
Table 4: Other Predicted Toxicity Endpoints
| Toxicity Endpoint | Prediction | In Silico Tool/Source |
| Hepatotoxicity | Low risk predicted | Based on general flavonoid data |
| Cardiotoxicity (hERG inhibition) | Low to moderate risk predicted | Based on general flavonoid data |
| Reproductive and Developmental Toxicity | Low risk predicted | OSIRIS Property Explorer (based on analogs) |
| Irritancy | Low risk predicted | OSIRIS Property Explorer (based on analogs) |
Methodologies for In Silico Toxicity Prediction
The predictions presented in this guide are derived from various in silico models and platforms. The general workflow and the core methodologies of these tools are described below.
General In Silico Toxicity Prediction Workflow
The process of in silico toxicity prediction typically follows a standardized workflow, as illustrated in the diagram below.
References
Bioavailability and Metabolism of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a naturally occurring polymethoxyflavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. A comprehensive understanding of its bioavailability and metabolic fate is paramount for its development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of direct experimental data for 5,7-dihydroxy-3',4',5'-trimethoxyflavone, this guide incorporates data from closely related structural analogs to provide a predictive assessment of its pharmacokinetic profile. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.
Bioavailability
The oral bioavailability of flavonoids is a critical determinant of their in vivo efficacy. While direct pharmacokinetic studies on 5,7-dihydroxy-3',4',5'-trimethoxyflavone are not extensively available in the public domain, insights can be drawn from its structural characteristics and studies on analogous compounds. The presence of methoxy groups generally increases the lipophilicity of flavonoids, which can enhance their intestinal absorption compared to their polyhydroxylated counterparts. For instance, the methylated flavone tricin exhibits greater bioavailability and metabolic stability than its non-methylated parent, tricetin.[1][2]
Intestinal Absorption
The absorption of 5,7-dihydroxy-3',4',5'-trimethoxyflavone from the gastrointestinal tract is predicted to occur via passive diffusion, a process influenced by its physicochemical properties. In silico analyses of structurally similar flavonoids suggest a good absorption index for penetrating biological membranes, indicating favorable oral bioavailability.[3]
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[4] Studies on related flavonoids in this model have shown that the number and position of hydroxyl groups can influence permeability. The two hydroxyl groups at the 5- and 7-positions of the target flavone are expected to play a role in its absorption kinetics.
Pharmacokinetic Parameters (Predicted)
To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of a closely related analog, 5,7-dimethoxyflavone, following oral administration in mice.[5] These values can serve as a preliminary estimate for the pharmacokinetic profile of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.
| Parameter | Value (for 5,7-dimethoxyflavone) | Description |
| Dose | 10 mg/kg (oral) | Single dose administered to mice. |
| Tmax (Time to Peak Plasma Concentration) | ~30 minutes | Indicates rapid absorption from the gastrointestinal tract. |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | The maximum concentration reached in the plasma. |
| AUCt (Area Under the Curve) | 532 ± 165 h*ng/mL | A measure of total drug exposure over time. |
| t1/2 (Terminal Half-life) | 3.40 ± 2.80 hours | The time required for the plasma concentration to decrease by half. |
| Vd (Volume of Distribution) | 90.1 ± 62.0 L/kg | Indicates extensive distribution into tissues. |
| CL (Clearance) | 20.2 ± 7.5 L/h/kg | The rate at which the drug is removed from the body. |
Tissue Distribution
Following absorption, 5,7-dihydroxy-3',4',5'-trimethoxyflavone is expected to be widely distributed throughout the body. Studies on 5,7-dimethoxyflavone have shown that after oral administration, the compound is most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, and lungs. The tissue-to-plasma partition coefficients (Kp) for this analog ranged from 0.65 to 12.9, with many tissues showing higher concentrations than the plasma.
Metabolism
The metabolic transformation of 5,7-dihydroxy-3',4',5'-trimethoxyflavone is anticipated to proceed through Phase I and Phase II reactions, which are common for flavonoids. These processes modify the parent compound to facilitate its excretion.
Phase I Metabolism: Oxidation
Phase I metabolism of methoxyflavones is primarily characterized by O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. Studies on flavonoids with a similar 5,7-dihydroxy-methoxyphenyl structure have identified CYP1B1 and CYP2A13 as key enzymes in this process. It is predicted that 5,7-dihydroxy-3',4',5'-trimethoxyflavone undergoes sequential demethylation at the 3', 4', and 5' positions of the B-ring. The presence of the 5,7-dihydroxyl moiety may, however, decrease the rate of oxidation compared to flavonoids lacking these groups.
A known human metabolite identified is 5-Hydroxy-3p,4p,5p-trimethoxyflavone, indicating a potential demethylation or other modification at the 7-position.
Phase II Metabolism: Conjugation
Following Phase I oxidation, or directly on the parent molecule, the hydroxyl groups of 5,7-dihydroxy-3',4',5'-trimethoxyflavone and its metabolites are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the compounds, aiding their elimination.
-
Glucuronidation: This is a major metabolic pathway for flavonoids. The hydroxyl groups at the 5- and 7-positions are likely sites for glucuronidation by UDP-glucuronosyltransferases (UGTs). A known human metabolite is the 7-O-glucuronide conjugate.
-
Sulfation: Sulfation is another common conjugation reaction for flavonoids, although specific data for 5,7-dihydroxy-3',4',5'-trimethoxyflavone is not currently available.
The interplay between these metabolic pathways determines the circulating forms and ultimate fate of the compound in the body.
Visualizations
Predicted Metabolic Pathway of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
Caption: Predicted metabolic pathway of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism using liver or intestinal microsomes.
Experimental Protocols
The following sections describe standard methodologies for investigating the bioavailability and metabolism of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
This assay is designed to predict the intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Transport Studies:
-
The test compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, is dissolved in a suitable transport buffer.
-
For apical-to-basolateral (A-B) transport (absorption), the compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
For basolateral-to-apical (B-A) transport (efflux), the compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
-
In Vitro Metabolism Using Liver and Intestinal Microsomes
This method is used to identify metabolic pathways and determine the intrinsic clearance of a compound.
-
Preparation of Incubation Mixture:
-
A reaction mixture is prepared containing liver or intestinal microsomes, a NADPH-generating system (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
The reaction is initiated by adding 5,7-dihydroxy-3',4',5'-trimethoxyflavone to the pre-warmed incubation mixture.
-
The mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points.
-
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by HPLC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Data Analysis:
-
The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).
-
The structures of the metabolites are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
In Vivo Pharmacokinetic Study in Rodents
This study provides essential information on the ADME profile of a compound in a living organism.
-
Animal Dosing:
-
The test compound is formulated in a suitable vehicle and administered to rodents (e.g., mice or rats) via oral gavage or intravenous injection.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation.
-
For tissue distribution studies, animals are euthanized at selected time points, and various tissues (e.g., liver, kidney, intestine, brain) are harvested.
-
Urine and feces can also be collected to assess excretion pathways.
-
-
Sample Preparation:
-
Plasma and tissue homogenates are processed to extract the compound and its metabolites, often using protein precipitation or liquid-liquid extraction.
-
-
Bioanalysis: The concentrations of the parent compound and its major metabolites in the processed samples are determined by a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL using appropriate pharmacokinetic modeling software.
Conclusion
5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a promising natural compound with significant therapeutic potential. Based on its chemical structure and data from related flavonoids, it is predicted to have favorable oral bioavailability, characterized by rapid absorption and extensive tissue distribution. Its metabolism is likely to involve O-demethylation by CYP450 enzymes and subsequent glucuronidation. The provided experimental protocols offer a robust framework for definitive studies to fully elucidate its pharmacokinetic profile. Further research is warranted to obtain direct quantitative data for this specific flavone to support its continued development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. scielo.br [scielo.br]
- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Properties of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a naturally occurring flavonoid that has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of its antioxidant properties, drawing from available in vivo data and comparative analysis with structurally similar compounds. While direct quantitative in vitro data for this specific flavone is limited in current scientific literature, this document aggregates relevant findings to elucidate its potential mechanisms of action and antioxidant efficacy. Detailed experimental protocols for key antioxidant assays are provided, alongside visualizations of implicated signaling pathways to support further research and drug development endeavors.
Introduction
Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant capabilities, primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a member of the flavone subclass, has been identified as a potent antioxidant and neuroprotective agent[1]. Its chemical structure, featuring hydroxyl and methoxy groups, is key to its biological activity[2]. This guide delves into the antioxidant characteristics of this compound, providing a technical resource for researchers in pharmacology, drug discovery, and related fields.
Quantitative Antioxidant Data
Direct in vitro antioxidant capacity values for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are not extensively reported in the available literature. However, in vivo studies have demonstrated its ability to modulate biomarkers of oxidative stress. To provide a comparative context, data for the structurally similar flavonoid, Eupatilin (5,7-Dihydroxy-3',4',6'-trimethoxyflavone), is also presented.
Table 1: In Vivo Antioxidant Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
| Biomarker | Effect | Model System | Reference |
| Reduced Glutathione (GSH) | Normalized compromised GSH levels in the hippocampus and cerebellum. | Lead acetate-induced brain toxicity in rats. | [3] |
| Thiobarbituric Acid Reactive Species (TBARS) | Normalized increased TBARS levels in the hippocampus and cerebellum. | Lead acetate-induced brain toxicity in rats. | [3] |
Table 2: In Vitro Antioxidant and Anti-inflammatory Activities of Eupatilin (5,7-Dihydroxy-3',4',6'-trimethoxyflavone)
| Assay/Target | IC₅₀ / Effect | Cell Line / System | Reference |
| Nitric Oxide (NO) Production | Significant inhibition in a dose-dependent manner. | Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | [4] |
| Interleukin-8 (IL-8) Production | Significant decrease in a dose-dependent manner. | Bacteroides fragilis enterotoxin-stimulated HT-29 cells | |
| Prostaglandin E₂ (PGE₂) Production | Significant decrease in a dose-dependent manner. | Bacteroides fragilis enterotoxin-stimulated HT-29 cells | |
| Nuclear Factor-kappaB (NF-κB) Activation | Suppressed activation. | Bacteroides fragilis enterotoxin-stimulated HT-29 cells |
Note: The data for Eupatilin is provided as a reference due to its structural similarity to 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. The antioxidant and biological activities of flavonoids are highly structure-dependent.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate further investigation into the properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, cool place.
-
Prepare a series of concentrations of the test compound (5,7-Dihydroxy-3',4',5'-trimethoxyflavone) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the sample or standard to the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.
-
TPTZ solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare different concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of a known antioxidant and is typically expressed as micromolar equivalents of the standard.
-
Signaling Pathways in Antioxidant Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. Based on studies of the structurally similar compound eupatilin, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone may modulate the following pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappaB (NF-κB) pathway is a key regulator of inflammation. Studies on eupatilin have shown that it can suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators. This is achieved by preventing the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli, including oxidative stress. Eupatilin has been shown to modulate MAPK signaling, which can influence the expression of antioxidant enzymes and inflammatory mediators. The specific effect (activation or inhibition) can be cell-type and stimulus-dependent.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone|High-Purity Flavonoid [benchchem.com]
- 3. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Anti-inflammatory Potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the anti-inflammatory effects of the flavonoid 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. While direct and extensive research on this specific flavone is emerging, this document compiles the available data and draws parallels from closely related isomers to present a comprehensive understanding for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation into its therapeutic potential.
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, are renowned for their diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties. 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a specific flavone that has demonstrated notable anti-inflammatory and neuroprotective effects. This document serves as a technical resource, consolidating the current knowledge on its anti-inflammatory mechanisms and providing detailed experimental insights to guide future research and development.
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and its related isomers have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of their potency in various experimental models.
Table 1: In Vivo Anti-inflammatory Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in a Rat Model of Lead-Induced Neurotoxicity
| Biomarker | Treatment Group | Concentration/Dosage | Result | Reference |
| TNF-α (pg/mg protein) | Lead Acetate (100 mg/kg) | - | 48.2 ± 2.5 | [1] |
| Lead Acetate + TMF (5 mg/kg) | 5 mg/kg | 35.1 ± 2.1 | [1] | |
| Lead Acetate + TMF (10 mg/kg) | 10 mg/kg | 24.5 ± 1.8 | [1] | |
| IL-6 (pg/mg protein) | Lead Acetate (100 mg/kg) | - | 65.7 ± 3.2 | [1] |
| Lead Acetate + TMF (5 mg/kg) | 5 mg/kg | 52.4 ± 2.8 | [1] | |
| Lead Acetate + TMF (10 mg/kg) | 10 mg/kg | 38.6 ± 2.4 |
Table 2: In Vitro Anti-inflammatory Effects of the Related Isomer 5,7-Dihydroxy-3',4',6'-trimethoxyflavone (Eupatilin)
| Inflammatory Mediator | Cell Line | Inducer | Concentration of Eupatilin | Inhibition | Reference |
| IL-8 Production | HT-29 | BFT (100 ng/ml) | 10 µM | Significant reduction | |
| 50 µM | Further significant reduction | ||||
| PGE₂ Production | HT-29 | BFT (100 ng/ml) | 10 µM | Significant reduction | |
| 50 µM | Further significant reduction | ||||
| ICAM-1 Expression | BEAS-2B | TNF-α (20 ng/ml) | 10 µM | Dose-dependent inhibition | |
| 50 µM | Dose-dependent inhibition | ||||
| VCAM-1 Expression | BEAS-2B | TNF-α (20 ng/ml) | 10 µM | Dose-dependent inhibition | |
| 50 µM | Dose-dependent inhibition |
Signaling Pathways
The anti-inflammatory effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and its isomers are mediated through the modulation of key inflammatory signaling pathways. The primary mechanism identified for the closely related isomer, eupatilin, involves the inhibition of the NF-κB pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and adhesion molecules.
Studies on the related isomer, eupatilin, have shown that it suppresses NF-κB activation by preventing the phosphorylation of both IκBα and the IKK complex. Furthermore, it has been demonstrated that eupatilin can dissociate the complex between Heat Shock Protein 90 (Hsp90) and IKK-γ, which is crucial for the stability and activation of the IKK complex.
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is involved in regulating various cellular processes, including inflammation. In the context of bronchial epithelial cells, the related isomer eupatilin has been shown to suppress the phosphorylation of Akt, which in turn leads to the downregulation of NF-κB activation and the expression of adhesion molecules. This suggests a potential upstream regulatory role of Akt in the anti-inflammatory effects of this class of flavonoids.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the anti-inflammatory effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
In Vivo Model of Lead-Induced Neurotoxicity
-
Animal Model: Male Wistar rats.
-
Induction of Neurotoxicity: Oral administration of lead acetate (100 mg/kg, once daily) for 30 days.
-
Treatment: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (5 and 10 mg/kg, orally, once daily) administered 30 minutes after lead acetate.
-
Biochemical Analysis:
-
Animals are euthanized after the treatment period.
-
The hippocampus and cerebellum are dissected and homogenized.
-
Levels of TNF-α and IL-6 are measured in the tissue homogenates using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Culture and Treatment for In Vitro Assays
-
Cell Lines:
-
HT-29 (human colorectal adenocarcinoma) cells.
-
BEAS-2B (human bronchial epithelial) cells.
-
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates).
-
Prior to treatment, cells are often serum-starved for a period (e.g., 12-24 hours).
-
Cells are pre-treated with various concentrations of the test compound (e.g., 10-50 µM of eupatilin) for a specified duration (e.g., 30 minutes to 18 hours).
-
Inflammation is induced by adding an inflammatory stimulus such as Bacteroides fragilis toxin (BFT) (100 ng/ml) or Tumor Necrosis Factor-alpha (TNF-α) (20 ng/ml).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: ELISA is used to quantify the concentration of cytokines (e.g., IL-8, PGE₂) in cell culture supernatants or tissue homogenates.
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
Commercially available ELISA kits for the specific cytokine of interest are used.
-
The assay is performed according to the manufacturer's protocol, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
-
The concentration of the cytokine in the samples is determined by comparison to a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of proteins in the signaling pathways (e.g., IκBα, IKK, Akt).
-
Procedure:
-
Protein Extraction: After cell treatment, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα, anti-IKKα/β).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
-
Conclusion and Future Directions
The available evidence suggests that 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a promising anti-inflammatory agent. In vivo studies have demonstrated its ability to reduce pro-inflammatory cytokines. Mechanistic insights from the closely related isomer, eupatilin, strongly indicate that the anti-inflammatory actions of this class of flavonoids are mediated through the inhibition of the NF-κB and Akt signaling pathways.
Future research should focus on:
-
Conducting comprehensive in vitro studies specifically with 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone to confirm its effects on a wider range of inflammatory mediators and to elucidate its precise mechanism of action on the NF-κB and other signaling pathways.
-
Performing in vivo studies using various models of inflammation to evaluate its therapeutic efficacy, optimal dosage, and safety profile.
-
Investigating its structure-activity relationship by comparing its effects with other closely related flavonoid isomers.
This technical guide provides a solid foundation for researchers to build upon, with the aim of fully characterizing the anti-inflammatory potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone for the development of novel anti-inflammatory therapeutics.
References
Unveiling the Anticancer Potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a naturally occurring flavonoid, has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its cytotoxic properties, drawing from available scientific literature. The document details its effects on various cancer cell lines, outlines key experimental protocols for its evaluation, and visualizes the hypothesized signaling pathways through which it may exert its therapeutic effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, polymethoxyflavonoids (PMFs) have garnered considerable attention due to their enhanced metabolic stability and bioavailability. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a distinct PMF that has been isolated from plant species such as Centaurea scoparia and Ocimum basilicum L. Emerging evidence highlights its potent cytotoxic effects against various cancer cell lines, suggesting its promise as a lead compound in oncology drug discovery. This document synthesizes the current knowledge on the anticancer properties of this specific flavonoid, providing a technical framework for its further investigation.
Cytotoxic Activity
The primary evidence for the anticancer activity of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone stems from a study on flavonoids isolated from Centaurea scoparia. This research demonstrated its potent cytotoxic effects against several human cancer cell lines.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cancer cell growth.
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 0.079 |
| HepG2 | Human Hepatocellular Carcinoma | Data not specified |
| MCF-7 | Human Breast Carcinoma | Data not specified |
Data sourced from a study on flavonoids from Centaurea scoparia.
Hypothesized Mechanisms of Action
While specific mechanistic studies on 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are limited, the anticancer effects of structurally similar flavonoids are well-documented. These compounds typically induce cancer cell death through the activation of apoptosis (programmed cell death) and interference with the cell cycle.
Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. It is hypothesized that 5,7-Dihydroxy-3',4',5'-trimethoxyflavone may induce apoptosis by modulating the expression of key regulatory proteins within these pathways.
The intrinsic pathway is triggered by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases.
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a different set of initiator caspases.
Cell Cycle Arrest
Flavonoids can also exert their anticancer effects by disrupting the normal progression of the cell cycle in cancer cells. This leads to an accumulation of cells in specific phases of the cycle (e.g., G1, S, or G2/M), ultimately preventing cell division and proliferation.
Experimental Protocols
To facilitate further research into the anticancer properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
5,7-Dihydroxy-3',4',5'-trimethoxyflavone
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Western Blotting
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
5,7-Dihydroxy-3',4',5'-trimethoxyflavone has emerged as a promising natural compound with potent anticancer activity, particularly against cervical cancer cells. The available data warrants further in-depth investigation into its mechanisms of action. Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this flavonoid in different cancer cell types.
-
Conducting comprehensive studies on its effects on cell cycle regulation.
-
Evaluating its efficacy and safety in preclinical in vivo models.
-
Exploring potential synergistic effects with existing chemotherapeutic agents.
A thorough understanding of the molecular pharmacology of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone will be crucial for its potential development as a novel anticancer therapeutic.
The Neuroprotective Potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF), a naturally occurring flavonoid, has emerged as a promising candidate for neuroprotective therapies. This technical guide synthesizes the current scientific evidence, detailing its mechanisms of action, summarizing key quantitative data, and providing insights into the experimental protocols used to evaluate its efficacy. TMF exhibits a multi-faceted neuroprotective profile, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound in the context of neurodegenerative diseases and neuronal injury.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, along with neurotoxicity induced by environmental factors like heavy metals, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, chronic neuroinflammation, and programmed cell death (apoptosis). Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their potential to counteract these detrimental processes. Among them, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, isolated from plants like Ocimum basilicum L., has demonstrated significant neuroprotective effects in preclinical studies.[1] This whitepaper provides an in-depth technical overview of the current state of research on TMF's neuroprotective capabilities.
Mechanism of Action
The neuroprotective effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are not attributed to a single mode of action but rather to a synergistic interplay of multiple mechanisms. These primarily include potent antioxidant, anti-inflammatory, and anti-apoptotic activities.
Antioxidant and Chelating Activity
TMF has been shown to be a potent antioxidant.[1] It can directly scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage. In a study investigating lead-induced neurotoxicity, TMF treatment normalized levels of thiobarbituric acid reactive species (TBARS), a marker of lipid peroxidation, and restored depleted levels of the endogenous antioxidant glutathione (GSH) in the hippocampus and cerebellum of rats.[1] The beneficial effects of TMF against lead-induced toxicity also suggest potential metal-chelating properties, which contribute to its neuroprotective profile.[1]
Anti-inflammatory Effects
Chronic neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. TMF has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways. Studies have shown that TMF can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the brain.[1] The structurally similar flavonoid, eupatilin (5,7-dihydroxy-3',4',6'-trimethoxyflavone), has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by targeting the Hsp90-IKK-γ complex. This suggests a potential mechanism by which TMF may exert its anti-inflammatory effects.
Anti-apoptotic Activity
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. TMF has been found to possess anti-apoptotic properties. In a mouse model of scopolamine-induced amnesia, TMF reduced the concentration of caspase-3, a key executioner enzyme in the apoptotic cascade, in the brain. This anti-apoptotic effect, combined with its antioxidant and anti-inflammatory actions, contributes to the overall neuroprotective efficacy of TMF.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the neuroprotective effects of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and related methoxyflavones.
Table 1: In Vivo Neuroprotective Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in a Rat Model of Lead-Induced Neurotoxicity
| Parameter | Control Group | Lead Acetate (100 mg/kg) | Lead Acetate + TMF (5 mg/kg) | Lead Acetate + TMF (10 mg/kg) |
| Cognitive Function (Morris Water Maze) | Normal | Impaired | Reversed Deficits | Reversed Deficits |
| Motor Function (Horizontal Bar Test) | Normal | Impaired | Reversed Deficits | Reversed Deficits |
| Hippocampal Lead Levels | Baseline | Increased | Normalized | Normalized |
| Hippocampal TBARS Levels | Baseline | Increased | Normalized | Normalized |
| Hippocampal GSH Levels | Baseline | Decreased | Normalized | Normalized |
| Hippocampal TNF-α Levels | Baseline | Increased | Normalized | Normalized |
| Hippocampal IL-6 Levels | Baseline | Increased | Normalized | Normalized |
| Cerebellar Lead Levels | Baseline | Increased | Normalized | Normalized |
| Cerebellar TBARS Levels | Baseline | Increased | Normalized | Normalized |
| Cerebellar GSH Levels | Baseline | Decreased | Normalized | Normalized |
| Cerebellar TNF-α Levels | Baseline | Increased | Normalized | Normalized |
| Cerebellar IL-6 Levels | Baseline | Increased | Normalized | Normalized |
Table 2: In Vivo Effects of Trimethoxyflavones on Cognitive Function and Brain Biomarkers in a Mouse Model of Scopolamine-Induced Amnesia
| Parameter | Scopolamine (SCOP) Group | SCOP + TMF (S1) | SCOP + 3-hydroxy-3',4',5'-trimethoxyflavone (S2) |
| Cognitive Impairment | Present | Mitigated | Mitigated |
| Brain AChE Activity | Increased | Reduced | Reduced |
| Brain TBARS Levels | Increased | Reduced | Reduced |
| Brain TNF-α Levels | Increased | Reduced | Reduced |
| Brain IL-1β Levels | Increased | Reduced | Reduced |
| Brain IL-6 Levels | Increased | Reduced | Reduced |
| Brain Caspase-3 Concentration | Increased | Reduced | Reduced |
| Brain Reduced Glutathione (GSH) Levels | Decreased | Elevated | Elevated |
| Brain IL-10 Levels | Decreased | Elevated | Elevated |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.
Lead-Induced Neurotoxicity in Rats
-
Animal Model: Wistar rats.
-
Induction of Neurotoxicity: Oral administration of lead acetate (100 mg/kg, once daily) for 30 days.
-
Treatment: Oral administration of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (5 and 10 mg/kg, once daily) 30 minutes after lead acetate administration.
-
Behavioral Assessment:
-
Morris Water Maze: To assess cognitive function (spatial learning and memory).
-
Horizontal Bar Test: To assess motor function.
-
-
Biochemical Analysis:
-
Tissue Preparation: Hippocampus and cerebellum were dissected for analysis.
-
Biomarker Measurement: Levels of lead, monoamine oxidase (MAO) A and B, reduced glutathione (GSH), thiobarbituric acid reactive species (TBARS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) were measured using standard biochemical assays.
-
Scopolamine-Induced Amnesia in Mice
-
Animal Model: Mice.
-
Induction of Amnesia: Intraperitoneal injection of scopolamine (SCOP).
-
Treatment: Administration of isolated trimethoxyflavones (S1: 5,7-dihydroxy-3',4',5'-trimethoxyflavone and S2: 3-hydroxy-3',4',5'-trimethoxyflavone).
-
Biochemical Analysis:
-
Brain Homogenate Preparation: Brain tissue was homogenized for analysis.
-
Biomarker Measurement: Brain acetylcholinesterase (AChE) activity, TBARS, TNF-α, IL-1β, IL-6, caspase-3 concentrations, reduced glutathione (GSH), and IL-10 levels were determined using appropriate assay kits.
-
-
Histopathological Analysis: Brain hippocampus sections were stained with Hematoxylin and Eosin (H&E) to assess neuronal damage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of TMF and a typical experimental workflow for its evaluation.
Caption: Proposed neuroprotective mechanism of TMF.
Caption: In vivo experimental workflow for TMF evaluation.
Conclusion and Future Directions
5,7-Dihydroxy-3',4',5'-trimethoxyflavone has demonstrated significant promise as a neuroprotective agent in preclinical models. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis through multiple mechanisms makes it a compelling candidate for further investigation. Future research should focus on elucidating the specific molecular targets of TMF within neuronal signaling cascades. Moreover, pharmacokinetic and toxicology studies are essential to establish its safety profile and bioavailability in vivo. The data and protocols summarized in this whitepaper provide a solid foundation for advancing the research and development of TMF as a potential therapeutic for a range of neurological disorders.
References
An In-Depth Technical Guide to 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of the flavonoid 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. Detailed experimental protocols and data are presented to support further research and development of this compound.
Chemical Structure and Identification
5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a naturally occurring O-methylated flavone, is characterized by a flavone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions 3', 4', and 5' of the B-ring.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1] |
| CAS Number | 18103-42-9[1][2] |
| Molecular Formula | C₁₈H₁₆O₇[1][3] |
| Synonyms | Tricetin 3',4',5'-trimethyl ether, 3',4',5'-O-trimethyltricetin |
Physicochemical Properties
The physicochemical properties of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 344.32 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | 266-276 °C | |
| 272-274 °C | ||
| Solubility | Almost insoluble in water (0.09 g/L at 25°C). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | |
| Storage Condition | 2-8°C |
Spectroscopic Data
While specific, publicly available raw spectral data for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone is limited, data from closely related compounds can be used for characterization. Researchers can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the aromatic protons on the A and B rings, methoxy group protons, and hydroxyl group protons. The chemical shifts will be influenced by the substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms of the flavone backbone, including the carbonyl carbon, and the methoxy group carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns can provide structural information. MtoZ Biolabs offers analysis services that can provide detailed structural information using HPLC-MS.
Biological Activities and Signaling Pathways
5,7-Dihydroxy-3',4',5'-trimethoxyflavone has been reported to possess several pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Anti-inflammatory Activity via NF-κB Signaling Pathway
A closely related compound, eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone), has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway. It is plausible that 5,7-Dihydroxy-3',4',5'-trimethoxyflavone acts through a similar mechanism.
The proposed mechanism involves the dissociation of the Heat Shock Protein 90 (Hsp90) and IκB kinase-γ (IKK-γ) complex. In an inflammatory state, Hsp90 is associated with the IKK complex, stabilizing it and allowing for the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like IL-8 and COX-2. Eupatilin has been shown to disrupt the Hsp90-IKK-γ interaction, leading to the suppression of NF-κB activation.
Antioxidant Activity
As a flavonoid, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone is expected to exhibit antioxidant properties by scavenging free radicals. This activity can be evaluated using standard in vitro assays.
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone.
Generalized Synthesis Protocol
Protocol:
-
Esterification: React phloroacetophenone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine to form the corresponding ester.
-
Baker-Venkataraman Rearrangement: Treat the ester with a base such as potassium hydroxide in pyridine to induce rearrangement to the 1,3-diketone.
-
Cyclization: Cyclize the 1,3-diketone in the presence of an acid catalyst (e.g., sulfuric acid in acetic acid) to yield the final flavone product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Isolation from Plant Material
5,7-Dihydroxy-3',4',5'-trimethoxyflavone can be isolated from various plant sources, including members of the Fabaceae and Asteraceae families. A general protocol for flavonoid extraction and isolation is as follows:
Protocol:
-
Extraction: Extract the dried and powdered plant material with a suitable solvent like methanol or ethanol using a Soxhlet apparatus.
-
Concentration: Concentrate the extract under reduced pressure to obtain a crude residue.
-
Fractionation: Subject the crude extract to column chromatography on silica gel.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC).
-
Purification: Combine the fractions containing the desired compound and further purify by recrystallization or preparative TLC to obtain the pure flavonoid.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the flavonoid in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the flavonoid solution.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity.
NF-κB Activity Assay (Luciferase Reporter Assay)
-
Cell Culture: Culture a suitable cell line (e.g., HT-29 intestinal epithelial cells) in appropriate media.
-
Transfection: Co-transfect the cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with different concentrations of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone for a specified period.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to induce NF-κB activation.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity.
Co-Immunoprecipitation of Hsp90 and IKK-γ
-
Cell Treatment and Lysis: Treat cells (e.g., HT-29) with the flavonoid and/or an inflammatory stimulus. Lyse the cells in a suitable immunoprecipitation buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against IKK-γ overnight at 4°C.
-
Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against Hsp90 and IKK-γ to detect their interaction.
Conclusion
5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental frameworks to facilitate further research. The elucidation of its precise mechanisms of action and in vivo efficacy will be crucial for its development as a novel therapeutic agent.
References
- 1. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone CAS number and supplier
An In-depth Technical Guide to 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
This technical guide provides comprehensive information on 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, a naturally occurring flavonoid, for researchers, scientists, and drug development professionals. The guide covers its chemical identity, potential suppliers, biological activities with quantitative data, detailed experimental protocols, and relevant signaling pathways.
Chemical Identity and Suppliers
CAS Number: 18103-42-9[1][2][3][4][5]
IUPAC Name: 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Molecular Formula: C₁₈H₁₆O₇
Potential Suppliers:
-
ChemFaces
-
BioCrick
-
AbMole BioScience
-
Career Henan Chemical Co. (listed on ChemicalBook)
Data Presentation
The following tables summarize the quantitative data associated with the biological activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and related compounds.
Table 1: In Vitro Biological Activity
| Biological Activity | Test System | Compound | Key Parameters | Value | Reference |
|---|---|---|---|---|---|
| Xanthine Oxidase Inhibition | Enzyme Assay | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | IC₅₀ | 0.51 µM | |
| Kᵢ (competitive) | 0.37 µM | ||||
| Cytotoxicity | HeLa cervical cancer cells | Compound 2 (related flavonoid from Centaurea scoparia) | IC₅₀ | 0.079 µM | |
| Reversal of Drug Resistance | K562/BCRP human leukemia cells | 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | RI₅₀ vs SN-38 | 7.2 nM |
| Antioxidant Activity | DPPH radical scavenging assay | 3',4',5'-trimethoxyflavone (1) & 3',4',5'-trihydroxyflavone (2) | - | Active | |
Table 2: In Vivo Neuroprotective Effects in a Rat Model of Lead-Induced Neurotoxicity
| Parameter | Treatment Group | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Lead Acetate (Pb) | Induction of brain injury | 100 mg/kg, oral, daily for 30 days | Impaired cognitive and motor functions; increased Pb, TBARS, TNF-α, IL-6; compromised MAO A & B, GSH |
| 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) | Neuroprotective treatment | 5 and 10 mg/kg, oral, daily for 30 days | Reversed Pb-induced memory and motor deficits; normalized biochemical anomalies | |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and related flavonoids.
Synthesis of 3',4',5'-Trimethoxyflavone (1) and its 5,7-Dihydroxy Analogue
A common synthetic route involves the Baker-Venkataraman rearrangement.
-
Step 1: Esterification: 2-hydroxyacetophenone is coupled with trimethoxybenzoyl chloride in pyridine to yield an ester intermediate.
-
Step 2: Baker-Venkataraman Rearrangement: The resulting ester is treated with potassium hydroxide (KOH) in pyridine at an elevated temperature (e.g., 65°C) to form a 1,3-diketone.
-
Step 3: Cyclization: The 1,3-diketone undergoes acid-catalyzed cyclization to form the flavone backbone. Modifications to the starting materials (e.g., using phloroacetophenone) can be employed to introduce the 5,7-dihydroxy substitutions.
In Vivo Neuroprotection Study Protocol
This protocol is based on a study investigating the neuroprotective effects of the compound against lead-induced toxicity in rats.
-
Animal Model: Wistar rats are used.
-
Induction of Neurotoxicity: Rats receive lead acetate (100 mg/kg, orally, once daily) for 30 days.
-
Treatment: 30 minutes after lead acetate administration, rats are treated with 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (5 and 10 mg/kg, oral, once daily) for the same 30-day period.
-
Behavioral Assessment: Cognitive and motor functions are evaluated using tests such as the Morris Water Maze and the horizontal bar test.
-
Biochemical Analysis: After the treatment period, brain tissues (hippocampus and cerebellum) are collected to measure levels of:
-
Lead (Pb)
-
Thiobarbituric acid reactive species (TBARS) as a marker of lipid peroxidation.
-
Reduced glutathione (GSH) as a marker of antioxidant status.
-
Monoamine oxidase (MAO) A and B enzyme activity.
-
Pro-inflammatory cytokines: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This is a generalizable protocol for assessing the cytotoxic effects of flavonoids on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: Cells are treated with a serial dilution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. The results are used to calculate the cell viability and determine the IC₅₀ value.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and proposed signaling pathways.
Caption: Experimental workflow for the in vivo neuroprotection study.
Caption: Proposed inhibition of the NF-κB inflammatory pathway.
References
- 1. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | CAS:18103-42-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone | C18H16O7 | CID 5379265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | CAS:18103-42-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. abmole.com [abmole.com]
- 5. 5,7-DIHYDROXY-3',4',5'-TRIMETHOXYFLAVONE | 18103-42-9 [chemicalbook.com]
Methodological & Application
Application Note: Quantification of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a naturally occurring flavonoid found in various medicinal plants, notably within the Fabaceae and Asteraceae families.[1] This compound has garnered significant interest from the scientific community due to its potential pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] Accurate and precise quantification of this bioactive compound in plant extracts is paramount for quality control of herbal products, standardization for pharmacological studies, and elucidation of its therapeutic potential in drug development.
This application note provides a detailed protocol for the quantification of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). The methodologies described are based on established principles for flavonoid analysis and provide a robust framework for researchers.
Quantitative Data Summary
A validated analytical method is crucial for the accurate quantification of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. While specific quantitative data for this exact compound is not widely published, the following table summarizes typical validation parameters for HPLC-DAD and UPLC-MS/MS methods for structurally similar flavonoids, which can be expected for a well-developed method for the target analyte.
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (R²) | ||
| > 0.999 | > 0.999 | |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | 0.5 - 50 ng/mL |
| Accuracy (Recovery) | 95% - 105% | 90% - 110% |
| Precision (RSD) | < 2% | < 5% |
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
This protocol describes an efficient method for extracting 5,7-Dihydroxy-3',4',5'-trimethoxyflavone from dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade) or Ethanol (95%)
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Volumetric flask
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.[2]
-
Add 20 mL of methanol or 95% ethanol to the tube.[2]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[2]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) twice more on the plant residue to ensure complete extraction.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract with a known volume (e.g., 5.0 mL) of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Analytical Methodology: HPLC-DAD
This method provides a robust and widely accessible approach for the quantification of the target analyte.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm and 340 nm
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
Data Analysis and Quantification:
-
Inject the prepared standard solutions and the sample extracts into the HPLC system.
-
Identify the peak corresponding to 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Calculate the concentration of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in the plant extract using the regression equation from the calibration curve.
Advanced Analytical Methodology: UPLC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the preferred method.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A faster gradient can be employed due to the UPLC system, for example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B (hold)
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific compound)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone need to be determined by infusing a standard solution.
-
Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage according to the instrument manufacturer's guidelines.
Visualizations
Caption: Workflow for the extraction and quantification of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone.
Caption: Logical flow of the analytical method for quantification.
References
Application Notes and Protocols for In Vivo Studies of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF), a flavonoid with demonstrated neuroprotective and potential anti-inflammatory and anti-cancer properties. The following sections detail quantitative data from animal studies, step-by-step experimental protocols, and visualizations of the key signaling pathways involved.
Neuroprotective Effects in a Rat Model of Lead-Induced Neurotoxicity
TMF has been shown to mitigate the neurotoxic effects of lead acetate in rats. The compound's therapeutic action is attributed to its chelating, antioxidant, anti-inflammatory, and monoaminergic properties.[1]
Quantitative Data Summary
| Animal Model | Compound | Dosing Regimen | Key Outcomes | Reference |
| Lead Acetate-Induced Neurotoxicity in Rats | 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone | 5 and 10 mg/kg, oral, once daily for 30 days | Reversed cognitive and motor deficits; Normalized levels of lead, TBARS, TNF-α, IL-6, MAO A & B, and GSH in the hippocampus and cerebellum. | [1] |
Experimental Protocol: Lead Acetate-Induced Neurotoxicity in Rats
This protocol describes the induction of neurotoxicity in rats using lead acetate and subsequent treatment with TMF.[1]
Materials:
-
Male Wistar rats
-
Lead acetate
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF)
-
Vehicle for TMF (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Morris Water Maze apparatus
-
Horizontal bar test apparatus
-
Biochemical assay kits for lead, TBARS, TNF-α, IL-6, MAO A & B, and GSH
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Induction of Neurotoxicity: Administer lead acetate (100 mg/kg) orally to the rats once daily for 30 days.
-
Treatment: 30 minutes after each lead acetate administration, orally administer TMF at doses of 5 mg/kg and 10 mg/kg. A control group should receive the vehicle.
-
Behavioral Assessment:
-
Morris Water Maze: Assess cognitive function by training the rats to find a hidden platform in a pool of water and measuring the escape latency and path length.
-
Horizontal Bar Test: Evaluate motor coordination by measuring the time the rats can stay on a rotating rod.
-
-
Biochemical Analysis: At the end of the 30-day treatment period, euthanize the animals and collect the hippocampus and cerebellum. Homogenize the tissues and perform biochemical assays to measure the levels of lead, thiobarbituric acid reactive species (TBARS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), monoamine oxidase (MAO) A and B, and reduced glutathione (GSH).
Signaling Pathway: Neuroprotective Mechanism of TMF
Caption: Neuroprotective signaling pathway of TMF.
Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema
While direct in vivo anti-inflammatory studies on TMF are limited, the following protocol is based on a standard model for assessing the anti-inflammatory potential of flavonoids.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats
-
Carrageenan
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF)
-
Positive control (e.g., Indomethacin)
-
Vehicle for TMF
-
Plethysmometer
-
Subplantar injection needles
Procedure:
-
Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer TMF orally at desired doses. Administer the vehicle to the control group and the positive control (e.g., indomethacin) to another group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.
Signaling Pathway: Anti-inflammatory Mechanism
Caption: Anti-inflammatory signaling pathway.
Anti-cancer and Anti-angiogenic Potential
Disclaimer: The following protocols and data are based on in vivo studies of structurally similar flavonoids, as direct in vivo anti-cancer studies on 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone are not yet available.
Quantitative Data Summary (from studies on similar flavonoids)
| Animal Model | Compound | Dosing Regimen | Key Outcomes | Reference |
| HeLa Xenograft in Mice | 5,6,7,4'-Tetramethoxyflavone | 25, 50, and 100 mg/kg, intraperitoneal, for 15 days | Dose-dependent suppression of tumor growth. | |
| Human Lung Cancer Xenograft in Mice | 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone | Not specified | Reduced neovascularization in a Matrigel plug assay. |
Experimental Protocol: Human Tumor Xenograft in Nude Mice
This protocol outlines the establishment of a tumor xenograft model to evaluate the anti-cancer efficacy of TMF.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., HeLa)
-
Matrigel
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF)
-
Vehicle for TMF
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Implantation: Resuspend the cancer cells in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of each nude mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Treatment: Administer TMF at the desired doses and route (e.g., oral gavage, intraperitoneal injection) according to the experimental design. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).
Experimental Protocol: Matrigel Plug Assay for Angiogenesis
This in vivo assay assesses the effect of TMF on the formation of new blood vessels.
Materials:
-
Nude mice
-
Matrigel
-
Pro-angiogenic factor (e.g., VEGF or bFGF)
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF)
-
Syringes and needles
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with a pro-angiogenic factor and TMF at the desired concentration. A control group should have Matrigel with the pro-angiogenic factor but without TMF.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Plug Removal: After a set period (e.g., 7-14 days), euthanize the mice and surgically remove the Matrigel plugs.
-
Analysis:
-
Hemoglobin Assay: Quantify the amount of hemoglobin in the plugs as an indicator of blood vessel formation.
-
Histology: Fix, section, and stain the plugs with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the new blood vessels.
-
Signaling Pathways: Anti-cancer and Anti-angiogenic Mechanisms
Caption: Anti-cancer and anti-angiogenic signaling pathways.
Experimental Workflow Overview
Caption: General experimental workflow for in vivo studies.
References
Application Notes and Protocols for Investigating the Apoptosis-Inducing Potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone to induce apoptosis in cancer cells. Due to the limited direct experimental data on the anti-cancer activity of this specific flavone, this document leverages findings from structurally similar polymethoxyflavonoids to outline detailed experimental protocols and potential mechanisms of action. The provided methodologies for assessing cytotoxicity, apoptosis induction, and key protein expression will enable researchers to systematically evaluate the therapeutic promise of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Introduction
Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest in oncology for their potential anti-cancer properties. Many flavonoids exert their effects by inducing apoptosis, or programmed cell death, in cancer cells, often through the modulation of key signaling pathways. 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a polymethoxyflavonoid with potential biological activities. While its direct effects on cancer cell apoptosis are not yet extensively documented, studies on structurally related compounds such as 5,7-dihydroxyflavone and 5-hydroxy-3',4',7-trimethoxyflavone suggest that it may possess significant anti-proliferative and pro-apoptotic capabilities.
This document provides a framework for the in vitro evaluation of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, including protocols for determining its cytotoxicity, confirming apoptosis, and elucidating the underlying molecular mechanisms.
Data Presentation: Anticipated Cytotoxic Activity
Table 1: Cytotoxicity of 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) in MCF-7 Cells
| Treatment Duration | IC50 (µg/mL) |
| 24 hours | 12 |
| 48 hours | 8 |
Data extracted from a study on a structurally similar compound and should be considered as a reference for designing initial dose-response experiments.
Postulated Signaling Pathway for Apoptosis Induction
Based on the mechanisms reported for related flavonoids, 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway induced by 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Experimental Protocols
The following protocols are adapted from methodologies used for structurally similar flavonoids and are recommended for investigating the effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of the compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization or centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Viable cells: Annexin V- and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V- and PI-positive
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin).
Conclusion
The protocols and information presented in this document provide a robust framework for the initial investigation of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone as a potential pro-apoptotic agent in cancer cells. While direct evidence is currently lacking, the methodologies outlined will enable researchers to generate the necessary data to determine its efficacy and elucidate its mechanism of action, thereby contributing to the development of novel flavonoid-based cancer therapies. It is imperative that all experiments are conducted with appropriate controls to ensure the validity of the findings.
Assessing the Neuroprotective Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) in vitro. The protocols and methodologies described herein are designed to assess the efficacy of TMF in mitigating neuronal damage induced by common stressors such as oxidative stress and inflammation, which are key pathological features of various neurodegenerative diseases.
While in vivo studies have indicated the antioxidant and anti-inflammatory properties of TMF, specific in vitro quantitative data is limited.[1] Therefore, the data presented in the following tables are hypothetical yet representative of the expected outcomes based on the activity of structurally similar flavonoids. These tables serve as a guide for data presentation and interpretation in your own experiments.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured summary of potential quantitative data from key in vitro neuroprotection assays.
Table 1: Effect of TMF on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated neuronal cells) | - | 100 ± 5.8 |
| Oxidative Stressor (e.g., 100 µM H₂O₂) | - | 52.3 ± 4.5 |
| Oxidative Stressor + TMF | 1 | 65.7 ± 5.1 |
| Oxidative Stressor + TMF | 5 | 78.9 ± 4.9 |
| Oxidative Stressor + TMF | 10 | 89.2 ± 3.7 |
| Oxidative Stressor + TMF | 25 | 94.6 ± 4.2 |
Data is presented as mean ± standard deviation. Cell viability is assessed using the MTT assay.
Table 2: Effect of TMF on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control (untreated neuronal cells) | - | 100 ± 8.1 |
| Oxidative Stressor (e.g., 100 µM H₂O₂) | - | 258 ± 15.3 |
| Oxidative Stressor + TMF | 1 | 205 ± 12.7 |
| Oxidative Stressor + TMF | 5 | 162 ± 11.9 |
| Oxidative Stressor + TMF | 10 | 125 ± 9.8 |
| Oxidative Stressor + TMF | 25 | 108 ± 7.5 |
Data is presented as mean ± standard deviation. ROS levels are measured using the DCFH-DA assay.
Table 3: Effect of TMF on Nitric Oxide (NO) Production in LPS-Stimulated Microglia
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) |
| Control (untreated microglial cells) | - | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 |
| LPS + TMF | 1 | 20.1 ± 1.8 |
| LPS + TMF | 5 | 14.7 ± 1.5 |
| LPS + TMF | 10 | 9.8 ± 1.1 |
| LPS + TMF | 25 | 5.3 ± 0.7 |
Data is presented as mean ± standard deviation. Nitric oxide production is assessed by measuring nitrite levels in the culture medium using the Griess reagent.
Table 4: Effect of TMF on Pro-inflammatory Cytokine (TNF-α) Secretion
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) |
| Control (untreated microglial cells) | - | 15.2 ± 3.5 |
| LPS (1 µg/mL) | - | 452.8 ± 35.1 |
| LPS + TMF | 1 | 380.4 ± 29.8 |
| LPS + TMF | 5 | 295.7 ± 25.2 |
| LPS + TMF | 10 | 180.1 ± 19.7 |
| LPS + TMF | 25 | 95.6 ± 12.3 |
Data is presented as mean ± standard deviation. TNF-α levels in the culture supernatant are quantified using an ELISA kit.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines:
-
Human neuroblastoma cells (e.g., SH-SY5Y) are a suitable model for neuronal viability and oxidative stress assays.
-
Murine microglial cells (e.g., BV2) are appropriate for neuroinflammation studies.
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: Prepare a stock solution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Assessment of Neuroprotection against Oxidative Stress
-
Induction of Oxidative Stress: Expose neuronal cells (e.g., SH-SY5Y) to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides to induce oxidative stress.
-
Treatment: Pre-treat the cells with varying concentrations of TMF for a specified period (e.g., 2-24 hours) before adding the oxidative stressor.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of TMF for 24 hours.
-
Introduce the oxidative stressor (e.g., 100 µM H₂O₂) and incubate for another 24 hours.
-
Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
This assay quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
After treatment with TMF and the oxidative stressor, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Quantify the relative ROS levels as a percentage of the control group.
-
Assessment of Anti-Neuroinflammatory Effects
-
Induction of Neuroinflammation: Stimulate microglial cells (e.g., BV2) with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Pre-treat the cells with varying concentrations of TMF for a specified period (e.g., 1 hour) before adding LPS.
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed BV2 cells in a 96-well plate.
-
Pre-treat with TMF for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
This assay quantifies the levels of secreted pro-inflammatory cytokines, such as TNF-α, in the cell culture supernatant.
-
Protocol:
-
Following treatment of BV2 cells with TMF and LPS, collect the culture supernatants.
-
Use a commercially available ELISA kit for TNF-α.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves incubating the supernatant in antibody-coated wells, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of TMF on key signaling proteins involved in antioxidant and anti-inflammatory responses.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB p65, IκBα, phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows for assessing the neuroprotective effects of TMF.
Caption: Experimental workflow for assessing the neuroprotective effects of TMF.
Caption: Proposed activation of the Nrf2 antioxidant pathway by TMF.
Caption: Proposed inhibition of the NF-κB inflammatory pathway by TMF.
References
Application Notes and Protocols for Testing the Anti-inflammatory Activity of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, are known for their potential anti-inflammatory properties.[1][2] 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) is a specific flavonoid that has shown promise as an anti-inflammatory agent.[3] This document provides detailed protocols for in vitro evaluation of the anti-inflammatory activity of TMF, focusing on its effects on macrophage activation and associated signaling pathways. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][4] The protocols outlined below will enable researchers to assess the potential of TMF to mitigate these inflammatory responses.
Data Presentation
The quantitative data from the described experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of TMF on RAW 264.7 Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control (Untreated) | 0 | 100 | |
| TMF | X | ||
| TMF | Y | ||
| TMF | Z |
Table 2: Effect of TMF on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Absorbance (540 nm) | NO Concentration (µM) | % Inhibition of NO Production |
| Control (Untreated) | 0 | 0 | ||
| LPS (1 µg/mL) | - | - | ||
| LPS + TMF | X | |||
| LPS + TMF | Y | |||
| LPS + TMF | Z | |||
| Positive Control | - |
Table 3: Effect of TMF on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells (ELISA)
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| Control (Untreated) | 0 | 0 | 0 | ||
| LPS (1 µg/mL) | - | - | - | ||
| LPS + TMF | X | ||||
| LPS + TMF | Y | ||||
| LPS + TMF | Z | ||||
| Positive Control | - |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro anti-inflammatory studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Preparation of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF)
The solubility of TMF should be determined to prepare a stock solution. TMF is generally soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.
-
Stock Solution: Prepare a high-concentration stock solution of TMF in sterile DMSO.
-
Working Solutions: Dilute the stock solution with the cell culture medium to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of TMF before evaluating its anti-inflammatory activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of TMF for 24 hours.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies the production of NO, a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12-24 hours.
-
Pre-treat the cells with non-toxic concentrations of TMF for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells and treat with TMF and LPS as described in the NO assay protocol.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, the supernatant is added to antibody-coated plates. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colored product.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to investigate the effect of TMF on the activation of key inflammatory signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).
-
Principle: This technique detects specific proteins in a sample. In this context, it will be used to measure the levels of total and phosphorylated forms of proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and treat with TMF and LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory activity of TMF.
Caption: Key signaling pathways in LPS-induced inflammation and potential inhibition by TMF.
References
- 1. arls.ro [arls.ro]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review [mdpi.com]
- 3. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) is a naturally occurring flavonoid that has garnered significant interest for its potential neuroprotective properties. Chronic exposure to neurotoxins, oxidative stress, and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. TMF, through its multifaceted mechanism of action, presents a promising therapeutic candidate for mitigating neuronal damage. These application notes provide a comprehensive overview of the use of TMF in neurotoxicity studies, including its demonstrated effects in preclinical models and detailed protocols for relevant experimental assays.
The primary neuroprotective mechanisms of TMF and related flavonoids involve potent antioxidant and anti-inflammatory activities. This includes the ability to scavenge reactive oxygen species (ROS), modulate key signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and mitogen-activated protein kinase (MAPK) pathways, and inhibit the production of pro-inflammatory cytokines.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) and structurally similar flavonoids.
Table 1: In Vivo Neuroprotective Effects of TMF against Lead-Induced Neurotoxicity in Rats [3]
| Parameter | Toxicant Control (Lead Acetate) | TMF Treatment (5 mg/kg) | TMF Treatment (10 mg/kg) |
| Behavioral Outcomes | |||
| Escape Latency (Morris Water Maze) | Increased | Decreased significantly | Decreased significantly |
| Time in Target Quadrant (MWM) | Decreased | Increased significantly | Increased significantly |
| Biochemical Markers (Hippocampus & Cerebellum) | |||
| Lead (Pb) Concentration | Increased | Decreased significantly | Decreased significantly |
| Thiobarbituric Acid Reactive Species (TBARS) | Increased | Decreased significantly | Decreased significantly |
| Reduced Glutathione (GSH) | Decreased | Increased significantly | Increased significantly |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Decreased significantly | Decreased significantly |
| Interleukin-6 (IL-6) | Increased | Decreased significantly | Decreased significantly |
| Monoamine Oxidase (MAO-A & MAO-B) | Increased | Decreased significantly | Decreased significantly |
Table 2: In Vitro Neuroprotective Effects of Structurally Similar Trimethoxyflavones
| Flavonoid | Cell Line | Neurotoxin | Assay | Key Findings | Reference |
| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone | N2a | Amyloid-β (Aβ) | LDH, ROS | Prevented Aβ-induced cell death and ROS accumulation. | [4][5] |
| 4'-methoxyflavone | SH-SY5Y | MNNG | Cell Viability | EC50: 11.41 ± 1.04 µM | |
| 3',4'-dimethoxyflavone | SH-SY5Y | MNNG | Cell Viability | EC50: 9.94 ± 1.05 µM | |
| Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) | SH-SY5Y | H2O2 | Gene Expression | Inhibited overexpression of NF-κB. |
Experimental Protocols
Detailed methodologies for key experiments in neurotoxicity and neuroprotection studies are provided below.
Cell Viability Assessment: MTT Assay
This protocol assesses the effect of TMF on the viability of neuronal cells exposed to a neurotoxin.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y or PC12)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF)
-
Neurotoxin of choice (e.g., H₂O₂, MPP⁺, Amyloid-β)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of TMF for 1-2 hours.
-
Introduce the neurotoxin to induce cell damage and incubate for the desired duration (e.g., 24 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
Treated cell culture supernatant
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Following treatment with TMF and the neurotoxin as described in the MTT assay protocol, carefully collect the cell culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS): DCF-DA Assay
This assay utilizes 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
-
Materials:
-
Neuronal cells
-
Black, clear-bottom 96-well plates
-
DCF-DA solution (10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with TMF and the neurotoxin.
-
Wash the cells twice with warm HBSS or PBS.
-
Load the cells with 10 µM DCF-DA in HBSS or PBS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Quantification of Inflammatory Cytokines: ELISA
This protocol is for measuring the levels of TNF-α and IL-6 in brain tissue homogenates or cell culture supernatants.
-
Materials:
-
Brain tissue homogenate or cell culture supernatant
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
-
-
Procedure:
-
Prepare brain tissue homogenates by homogenizing the tissue in ice-cold PBS with protease inhibitors, followed by centrifugation to collect the supernatant.
-
Follow the specific instructions provided with the ELISA kit.
-
Typically, this involves adding standards and samples to the antibody-coated microplate, followed by incubation.
-
Wash the plate and add the detection antibody, followed by another incubation.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
After a final wash, add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the specified wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Analysis of Signaling Pathways: Western Blotting
This protocol is for detecting the phosphorylation status of key proteins in the MAPK and Nrf2 pathways.
-
Materials:
-
Treated cells or brain tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells or tissue in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization of Pathways and Workflows
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) is a naturally occurring flavonoid that has demonstrated significant therapeutic potential in preclinical studies. As a member of the flavonol subclass of flavonoids, TMF possesses a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1]. These properties make it a compelling candidate for further investigation in various disease models. This document provides detailed experimental protocols for evaluating the in vivo efficacy of TMF, with a focus on its neuroprotective and anti-inflammatory activities. The provided methodologies are based on established and validated animal models and analytical techniques.
Pharmacological Activities of Interest
-
Neuroprotection: TMF has been shown to mitigate neurotoxicity by chelating harmful metals, reducing oxidative stress, and suppressing neuroinflammation[1].
-
Anti-inflammatory Activity: By modulating key signaling pathways, TMF can reduce the production of pro-inflammatory cytokines and mediators.
-
Antioxidant Effects: TMF's structure allows it to effectively scavenge free radicals and upregulate endogenous antioxidant defenses.
Experimental Design and Protocols
Lead Acetate-Induced Neurotoxicity Model in Rats
This model is designed to assess the neuroprotective effects of TMF against heavy metal-induced cognitive and motor deficits, as well as associated biochemical alterations in the brain.
a. Animal Model and Treatment Regimen
-
Animals: Male Wistar rats (200-250 g) are used for this study.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Induction of Neurotoxicity: Lead acetate is administered orally at a dose of 100 mg/kg body weight, once daily for 30 days[1].
-
TMF Administration: TMF is administered orally at doses of 5 and 10 mg/kg body weight, 30 minutes after the administration of lead acetate, for 30 consecutive days[1]. A vehicle control group (e.g., 0.5% carboxymethyl cellulose) should be included.
-
Control Groups: A normal control group (receiving only vehicle) and a lead acetate-only group are essential for comparison.
b. Behavioral Assessments
i. Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral assay to evaluate hippocampal-dependent spatial learning and memory in rodents[2].
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (e.g., 4 days): Rats are subjected to four trials per day. In each trial, the rat is gently placed into the water facing the pool wall at one of four starting positions (North, South, East, West). The rat is allowed to swim and find the hidden platform. If the platform is not found within 60-90 seconds, the rat is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds. The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
Probe Trial (Day 5): The escape platform is removed, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
ii. Horizontal Bar Test for Motor Coordination
This test assesses motor coordination and balance.
-
Apparatus: A horizontal wooden or metal bar (approximately 1.5 cm in diameter) suspended between two platforms.
-
Procedure: The rat is placed at the center of the horizontal bar. The time the rat remains on the bar without falling is recorded, up to a maximum of 60 seconds.
c. Biochemical and Molecular Analyses
At the end of the treatment period, animals are euthanized, and brain tissues (hippocampus and cerebellum) are collected for analysis.
i. Measurement of Oxidative Stress Markers
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures lipid peroxidation. Brain tissue is homogenized in a suitable buffer. The homogenate is then reacted with thiobarbituric acid (TBA) under acidic conditions at a high temperature. The resulting pink-colored product is measured spectrophotometrically at 532 nm.
-
Reduced Glutathione (GSH) Assay: GSH levels are determined using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). In this assay, DTNB reacts with the sulfhydryl groups of GSH to form a yellow-colored product, which is measured at 412 nm.
ii. Quantification of Inflammatory Cytokines
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
Quantitative data from the in vivo efficacy studies of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of TMF on Behavioral Parameters in Lead Acetate-Induced Neurotoxicity in Rats
| Group | Treatment | Escape Latency (s) in MWM (Acquisition Phase - Day 4) | Time in Target Quadrant (s) in MWM (Probe Trial) | Time on Horizontal Bar (s) |
| 1 | Normal Control | Data | Data | Data |
| 2 | Lead Acetate (100 mg/kg) | Data | Data | Data |
| 3 | Lead Acetate + TMF (5 mg/kg) | Data | Data | Data |
| 4 | Lead Acetate + TMF (10 mg/kg) | Data | Data | Data |
| 5 | TMF (10 mg/kg) only | Data | Data | Data |
Data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be indicated.
Table 2: Effect of TMF on Biochemical Parameters in the Brain of Lead Acetate-Treated Rats
| Group | Treatment | TBARS (nmol/mg protein) | GSH (nmol/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| 1 | Normal Control | Data | Data | Data | Data |
| 2 | Lead Acetate (100 mg/kg) | Data | Data | Data | Data |
| 3 | Lead Acetate + TMF (5 mg/kg) | Data | Data | Data | Data |
| 4 | Lead Acetate + TMF (10 mg/kg) | Data | Data | Data | Data |
| 5 | TMF (10 mg/kg) only | Data | Data | Data | Data |
Data should be presented as mean ± SEM. Statistical significance should be indicated.
Mandatory Visualizations
Signaling Pathways
The neuroprotective and anti-inflammatory effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone are likely mediated through the modulation of key intracellular signaling pathways.
Caption: Experimental workflow for evaluating the in vivo efficacy of TMF.
Caption: TMF's proposed inhibition of the NF-κB signaling pathway.
Caption: TMF's proposed activation of the PI3K/Akt neuroprotective pathway.
References
Measuring the Antioxidant Capacity of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their antioxidant effects, which are crucial in mitigating oxidative stress-related damage in the body. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Recent studies have identified TMF as a potent antioxidant and neuroprotective compound, highlighting its potential for drug development.[1][2]
This document provides detailed application notes and experimental protocols for measuring the antioxidant capacity of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. The methodologies described herein are standard in vitro assays widely used to evaluate the antioxidant potential of chemical compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the Cellular Antioxidant Activity (CAA) assay.
Mechanism of Antioxidant Action
Flavonoids exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals. The structural features of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, particularly the presence of hydroxyl groups on the flavone backbone, are key determinants of its antioxidant activity.[3] The 5,7-dihydroxy arrangement in the A-ring and the 3',4',5'-trimethoxy substitution in the B-ring contribute to its radical scavenging capabilities.
In Vitro Antioxidant Capacity Assays
Several assays are commonly employed to determine the antioxidant capacity of compounds in vitro. These assays are based on different chemical principles, and it is often recommended to use a battery of tests to obtain a comprehensive understanding of a compound's antioxidant profile.
DPPH Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[4][5] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant. The degree of discoloration is proportional to the antioxidant's scavenging activity.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol or ethanol. Store in the dark at 4°C.
-
DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Test Compound (TMF) Stock Solution: Prepare a stock solution of TMF in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the TMF stock solution to obtain a range of concentrations for testing.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid, quercetin, or Trolox.
-
-
Assay Procedure (96-well microplate):
-
Add 100 µL of the TMF dilutions and positive control dilutions to respective wells.
-
Add 100 µL of the solvent to the blank wells.
-
Add 100 µL of the DPPH working solution to all wells except the blank wells.
-
To the blank wells, add 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of TMF.
-
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized upon reduction by an antioxidant. The extent of decolorization is proportional to the antioxidant's activity.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting blue-green solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound (TMF) and Positive Control: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well microplate):
-
Add 10 µL of the TMF dilutions and positive control dilutions to respective wells.
-
Add 190 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which has a maximum absorbance at 593 nm. The intensity of the color is proportional to the reducing power of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
Test Compound (TMF) and Positive Control: Prepare as described for the DPPH assay. A standard curve is typically generated using FeSO₄·7H₂O.
-
-
Assay Procedure (96-well microplate):
-
Add 10 µL of the TMF dilutions and standard solutions to respective wells.
-
Add 190 µL of the FRAP reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the Fe²⁺ standards.
-
Determine the FRAP value of the TMF samples from the standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/µM TMF).
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cell culture system. The assay utilizes a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their cellular antioxidant activity.
Experimental Protocol:
-
Cell Culture:
-
Human hepatocarcinoma (HepG2) cells are commonly used.
-
Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well black, clear-bottom microplate):
-
Seed HepG2 cells at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of TMF and a positive control (e.g., quercetin) in treatment medium containing 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve for fluorescence versus time.
-
Calculate the CAA value using the following formula: CAA unit = 100 - ( ∫SA / ∫CA ) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as quercetin equivalents (QE).
-
Data Presentation
While specific quantitative data for 5,7-Dihydroxy-3',4',5'-trimethoxyflavone is not extensively available in the public domain, the following tables provide a comparative overview of the antioxidant activities of structurally similar flavonoids. This data can serve as a reference for the expected range of activity for TMF.
Table 1: DPPH Radical Scavenging Activity of Structurally Similar Flavonoids
| Flavonoid | IC50 (µM) | Reference |
| Quercetin | 8.5 | |
| Luteolin | 10.2 | |
| Kaempferol | 15.7 | |
| 7,3',4'-Trihydroxyflavone | 2.2 |
Table 2: Cellular Antioxidant Activity of Structurally Similar Flavonoids
| Flavonoid | CAA Value (µmol QE/100 µmol) | Reference |
| Quercetin | 100 | |
| Kaempferol | 85 | |
| Myricetin | 68 | |
| Luteolin | 55 |
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of the antioxidant capacity of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. By employing a combination of chemical and cell-based assays, researchers can obtain a thorough understanding of its potential as an antioxidant agent. The provided comparative data for structurally related flavonoids offers a valuable benchmark for interpreting the experimental results for TMF. Further investigation into the antioxidant properties of TMF is warranted to fully elucidate its therapeutic potential.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone|High-Purity Flavonoid [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Application of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a naturally occurring flavonoid found in various medicinal plants, such as Ocimum basilicum L. (basil).[1] This polymethoxyflavone (PMF) has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and neuroprotective effects.[1] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a summary of the available pharmacokinetic data for structurally similar compounds, detailed experimental protocols for conducting pharmacokinetic studies, and an overview of the analytical methods for its quantification in biological matrices.
Data Presentation: Comparative Pharmacokinetics of Polymethoxyflavones
The following tables summarize key pharmacokinetic parameters of structurally similar polymethoxyflavones, which can be used as a reference for anticipating the pharmacokinetic behavior of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.
Table 1: Pharmacokinetic Parameters of Polymethoxyflavones in Rodents (Oral Administration)
| Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | T½ (h) | Bioavailability (%) |
| 5,7-Dimethoxyflavone | Mouse | 10 | 1870 ± 1190 | <0.5 | 532 ± 165 | 3.40 ± 2.80 | N/A |
| 5,7,4'-Trimethoxyflavone | Rat | 250 (extract) | 550 - 880 | 1 - 2 | N/A | 3 - 6 | 1 - 4 |
| 3,5,7,3',4'-Pentamethoxyflavone | Rat | 250 (extract) | 550 - 880 | 1 - 2 | N/A | 3 - 6 | 1 - 4 |
| 5,7,3',4'-Tetramethoxyflavone | Rat | 50 | 790 ± 300 | 3.17 ± 0.41 | N/A | 4.56 ± 1.50 | 14.3 |
N/A: Not Available
Table 2: Tissue Distribution of 5,7-Dimethoxyflavone in Mice (Oral Administration, 10 mg/kg)
| Tissue | Cmax (ng/g or ng/mL) |
| Gut | >12000 |
| Liver | ~8000 |
| Kidney | ~6000 |
| Brain | ~4000 |
| Spleen | ~3000 |
| Heart | ~2000 |
| Lung | ~2000 |
| Adipose | <1000 |
| Muscle | <1000 |
| Plasma | 1870 ± 1190 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetics of 5,7-dihydroxy-3',4',5'-trimethoxyflavone following oral administration in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
2. Formulation and Dosing:
-
Vehicle: Prepare a suspension of 5,7-dihydroxy-3',4',5'-trimethoxyflavone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water, or a mixture of polyethylene glycol and saline).
-
Dose: A typical oral dose for a preliminary study could be in the range of 10-50 mg/kg.[2]
-
Administration: Administer the formulation accurately via oral gavage using a suitable gavage needle.[3][4] The volume should not exceed 10 mL/kg.
3. Blood Sampling:
-
Collection Route: Collect blood samples from the tail vein or via cannulation of the jugular vein.
-
Time Points: Collect approximately 0.2-0.3 mL of blood at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge immediately at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
4. Data Analysis:
-
Analyze plasma concentrations of the parent compound and any known metabolites using a validated bioanalytical method (see Protocol 2).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Workflow for an in vivo pharmacokinetic study.
Protocol 2: Bioanalytical Method using LC-MS/MS
This protocol provides a general framework for the quantification of 5,7-dihydroxy-3',4',5'-trimethoxyflavone in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
2. LC-MS/MS Conditions (Example):
-
LC System: A UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for 5,7-dihydroxy-3',4',5'-trimethoxyflavone and the internal standard.
3. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).
Sample preparation workflow for LC-MS/MS analysis.
Signaling Pathways and Metabolism
While the direct impact of 5,7-dihydroxy-3',4',5'-trimethoxyflavone on signaling pathways that regulate its own ADME is not well-documented, studies on structurally similar compounds provide some clues. For instance, some flavonoids are known to interact with drug-metabolizing enzymes and transporters.
A structurally related compound, eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone), has been shown to inhibit the NF-κB signaling pathway. It is plausible that 5,7-dihydroxy-3',4',5'-trimethoxyflavone may also interact with inflammatory signaling pathways, which could indirectly influence its disposition in disease models.
The metabolism of polymethoxyflavones typically involves demethylation and subsequent glucuronidation or sulfation. For 5,7,3',4'-tetramethoxyflavone, metabolites identified in rat urine include various hydroxylated and sulfated forms. It is anticipated that 5,7-dihydroxy-3',4',5'-trimethoxyflavone would undergo similar metabolic transformations.
Predicted metabolic pathway of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating pharmacokinetic studies on 5,7-dihydroxy-3',4',5'-trimethoxyflavone. While specific pharmacokinetic data for this compound remains to be fully elucidated, the information on analogous compounds and the detailed methodologies presented herein provide a solid foundation for designing and executing robust preclinical ADME studies. Further research is warranted to establish the complete pharmacokinetic profile and to understand the interplay between this promising natural product and relevant biological signaling pathways.
References
- 1. Trimethoxyflavones from Ocimum basilicum L. leaves improve long term memory in mice by modulating multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone for Studying the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxy-3',4',5'-trimethoxyflavone (TMF) is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and neuroprotective effects.[1] A key mechanism underlying these activities is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[2][3] Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, making it a prime target for drug discovery. These application notes provide a comprehensive overview and detailed protocols for utilizing TMF to study and potentially inhibit the NF-κB signaling pathway. A structurally similar and well-studied flavonoid, 5,7-dihydroxy-3',4',6'-trimethoxyflavone (eupatilin), is also discussed to provide further mechanistic insights and experimental context.[4][5]
Mechanism of Action
TMF and related flavonoids exert their inhibitory effects on the NF-κB pathway at multiple levels. The canonical NF-κB pathway is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB, IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for inflammatory cytokines like IL-6 and IL-8, and enzymes like cyclooxygenase-2 (COX-2).
Studies on the closely related flavonoid eupatilin have shown that it can suppress the NF-κB signaling pathway by targeting the IKK complex. Eupatilin has been demonstrated to prevent the phosphorylation of IKK and IκBα, thereby inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Furthermore, some flavonoids may also interfere with the PI3K/Akt pathway, which can act upstream of NF-κB. Research on TMF has shown it mitigates neurotoxicity by reducing levels of the pro-inflammatory cytokines TNF-α and IL-6, which are downstream products of NF-κB activation.
Quantitative Data Summary
The following tables summarize the inhibitory effects of eupatilin, a close structural analog of TMF, on various components and downstream targets of the NF-κB signaling pathway. This data provides a reference for the expected efficacy when studying TMF.
Table 1: Effect of Eupatilin on Inflammatory Mediator Production
| Cell Line | Stimulant | Mediator | Eupatilin Concentration (µM) | Inhibition (%) | Reference |
| HT-29 | BFT | IL-8 | 50 | Significant Decrease | |
| HT-29 | BFT | PGE₂ | 50 | Significant Decrease | |
| BEAS-2B | TNF-α | ICAM-1 | 50 | Significant Inhibition | |
| BEAS-2B | TNF-α | VCAM-1 | 50 | Significant Inhibition |
BFT: Bacteroides fragilis enterotoxin; PGE₂: Prostaglandin E₂; ICAM-1: Intercellular Adhesion Molecule 1; VCAM-1: Vascular Cell Adhesion Molecule 1.
Table 2: Effect of Eupatilin on NF-κB Pathway Signaling Events
| Cell Line | Stimulant | Measured Event | Eupatilin Concentration (µM) | Outcome | Reference |
| HT-29 | BFT | IKK-β activity | 50 | Significant Prevention (P < 0.01) | |
| HT-29 | BFT | Phospho-IκBα levels | 50 | Significant Reduction | |
| BEAS-2B | TNF-α | NF-κB DNA binding | 50 | Reduction | |
| BEAS-2B | TNF-α | Phospho-IKK-α/β levels | 50 | Reduction |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and the inhibitory point of TMF.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility and stability of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in DMSO
This technical support center provides essential information for researchers, scientists, and drug development professionals on the solubility and stability of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is 5,7-Dihydroxy-3',4',5'-trimethoxyflavone soluble in DMSO?
A1: Yes, 5,7-Dihydroxy-3',4',5'-trimethoxyflavone is soluble in DMSO[1]. It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone[1].
Q2: What is the recommended storage condition for a DMSO stock solution of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone?
A2: For short-term storage, it is recommended to store the DMSO stock solution in aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to two weeks[1]. For longer-term storage of the solid compound, a temperature of 2-8°C for up to 24 months is suggested[1]. For similar methoxyflavonoids, storage of DMSO stock solutions at -80°C for up to six months has been recommended[2].
Q3: I observed precipitation when preparing my 5,7-Dihydroxy-3',4',5'-trimethoxyflavone solution in DMSO. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the DMSO contains absorbed water. Ensure you are using anhydrous (dry) DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of hydrophobic compounds. Gentle warming (up to 37°C) and vortexing or sonication can help dissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.
Q4: Can I store my DMSO stock solution at room temperature?
A4: It is not recommended to store DMSO stock solutions of flavonoids at room temperature for extended periods. Flavonoids can be susceptible to degradation at higher temperatures. For short-term use, keeping the solution on ice and protected from light is advisable. For longer-term storage, -20°C or -80°C is recommended to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. Concentration is too high.2. DMSO is not anhydrous.3. Insufficient mixing. | 1. Try preparing a more dilute solution.2. Use fresh, high-purity, anhydrous DMSO. Store DMSO properly to prevent moisture absorption.3. Use vortexing and/or sonication to aid dissolution. Gentle warming (e.g., 37°C water bath) can also be effective. |
| Precipitation observed after adding DMSO stock to aqueous media. | The compound has low aqueous solubility and is precipitating out of the mixed solvent. | 1. Decrease the final concentration of the compound in the aqueous medium.2. Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on cells or assays (typically <0.5% is recommended for cell-based assays).3. Perform serial dilutions to gradually introduce the compound to the aqueous environment. |
| Inconsistent experimental results. | 1. Degradation of the compound in the DMSO stock solution.2. Repeated freeze-thaw cycles of the stock solution.3. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Prepare fresh stock solutions more frequently. Store aliquots at -80°C for long-term use.2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.3. Visually inspect the solution for any precipitate before use. If necessary, gently warm and vortex to redissolve. |
| Color change in the DMSO stock solution. | This may indicate degradation of the flavonoid. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions (cold, dark, and tightly sealed). |
Data Presentation
Table 1: Solubility and Storage Recommendations
| Compound | Solvent | Reported Solubility | Recommended Storage of Stock Solution |
| 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | DMSO | Soluble (quantitative data not available) | -20°C for up to 2 weeks (in tightly sealed vials) |
| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone (similar compound) | DMSO | 100 mg/mL (requires sonication) | -20°C for 1 month; -80°C for 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard stock solution of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone for use in various experiments.
Materials:
-
5,7-Dihydroxy-3',4',5'-trimethoxyflavone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the mass of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone required to make a 10 mM solution. The molecular weight is 344.32 g/mol . For 1 mL of a 10 mM solution, you will need 3.44 mg.
-
Weigh the calculated amount of the solid compound and place it into a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved.
-
If dissolution is slow, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
Protocol 2: General Method for Assessing Stability by HPLC
Objective: To determine the stability of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in a DMSO stock solution over time at a specific temperature.
Materials:
-
10 mM stock solution of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Autosampler vials
Procedure:
-
Time-Zero Sample (T=0):
-
Immediately after preparing the 10 mM stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) using a mixture of acetonitrile and water.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the parent compound. This will serve as the 100% reference.
-
-
Incubation:
-
Store the remaining aliquots of the 10 mM stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Protect the samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one aliquot from storage.
-
Allow the sample to thaw and reach room temperature.
-
Dilute and analyze by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for preparing a DMSO stock solution and assessing its stability.
Caption: Troubleshooting logic for precipitation issues in DMSO.
References
common issues in flavonoid quantification and solutions
Welcome to the technical support center for flavonoid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to support your analytical work.
Section 1: Sample Preparation and Extraction
This section addresses common issues arising from the initial stages of sample handling and flavonoid extraction from various matrices.
Frequently Asked Questions (FAQs)
Q1: Why is my flavonoid extraction yield consistently low?
A1: Low yields can stem from several factors related to your extraction procedure and starting material.[1] Key areas to investigate include:
-
Inappropriate Solvent Choice: The polarity of your solvent must match that of the target flavonoids. More polar flavonoid glycosides are better extracted with alcohol-water mixtures, while less polar aglycones (like isoflavones and flavanones) have higher solubility in solvents like acetone or ethyl acetate.[1]
-
Suboptimal Extraction Parameters: Temperature, time, and the solid-to-solvent ratio are critical. High temperatures can enhance solubility but may also degrade thermolabile flavonoids.[1] Similarly, extraction time must be sufficient for effective mass transfer without promoting degradation.[2]
-
Incorrect Particle Size: Large particles limit the surface area for solvent interaction, while excessively fine particles can clump and impede solvent penetration.[1]
-
Poor Quality of Plant Material: Flavonoid content varies with harvest time, drying methods, and storage conditions. Freeze-drying is often the preferred method to preserve flavonoid content.
-
Choice of Extraction Method: Traditional methods like maceration are often less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yields and reduce extraction times.
Q2: My extraction results are not reproducible. What could be the cause?
A2: Poor reproducibility is often due to inconsistent experimental conditions. To improve consistency:
-
Ensure Sample Homogeneity: Thoroughly mix your ground plant material to create a uniform batch before taking samples for extraction.
-
Maintain Strict Control Over Parameters: Minor variations in temperature, time, or solvent-to-solid ratios can significantly affect the outcome.
-
Prevent Solvent Evaporation: Use appropriate laboratory equipment, such as condensers for reflux and Soxhlet extractions, to avoid solvent loss which alters the extraction ratio.
Q3: Which extraction method is best for my samples?
A3: There is no single "best" method, as the optimal choice depends on the specific flavonoids, the sample matrix, and available resources. Traditional methods are simple and low-cost but can be time-consuming and inefficient. Modern techniques offer significant advantages.
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, enhancing the release of flavonoids. It is fast and efficient but requires careful control to avoid degradation of sensitive compounds.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy for rapid heating, which can drastically reduce extraction times and solvent consumption.
Troubleshooting Workflow: Low Extraction Yield
This diagram outlines a logical workflow for troubleshooting and optimizing low flavonoid extraction yields.
Caption: Troubleshooting workflow for low flavonoid extraction yield.
Data Summary: Comparison of Flavonoid Extraction Techniques
The following table summarizes the performance of different extraction methods.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Maceration | Soaking plant material in a solvent for an extended period. | Simple, low cost, no specialized equipment required. | Low efficiency, time-consuming, large solvent volume, potential for degradation. | Ethanol, Methanol, Water |
| Decoction | Boiling plant material in water. | Effective for tough materials (roots, bark). | Unsuitable for heat-sensitive (thermolabile) flavonoids. | Water |
| Ultrasound-Assisted (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | High efficiency, reduced extraction time and solvent use. | Requires optimization to avoid flavonoid degradation from localized high temperatures. | Ethanol, Methanol-water mixtures |
| Microwave-Assisted (MAE) | Uses microwave energy to rapidly heat the solvent and sample matrix. | Extremely fast, reduced solvent consumption, high efficiency. | Requires specialized equipment; potential for localized overheating. | Ethanol, Water |
Section 2: Chromatographic Separation and Detection
This section focuses on issues related to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: My HPLC peaks are tailing or showing poor resolution. How can I fix this?
A1: Poor peak shape and resolution are common chromatographic problems.
-
Peak Tailing: This is often caused by the dissociation of hydroxyl groups on the flavonoid structure. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress this dissociation and improve peak symmetry.
-
Poor Resolution/Overlapping Peaks: When compounds elute too closely together, their peaks overlap, making quantification difficult. To improve resolution, you can:
-
Optimize the Mobile Phase Gradient: Adjust the gradient slope to better separate compounds with similar polarities. A shallower gradient can increase separation between closely eluting peaks.
-
Change Mobile Phase Composition: Switching from acetonitrile to methanol (or vice versa) as the organic solvent can alter selectivity and improve separation.
-
Select a Different Column: Using a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) or a smaller particle size can provide better resolving power.
-
Q2: What is the best detector for flavonoid quantification?
A2: The choice depends on the complexity of your sample and the required sensitivity and selectivity.
-
UV-Vis / Diode Array Detector (DAD): Good for general quantification, especially when reference standards are available. A DAD is advantageous as it provides spectral data, which can help in peak identification and purity assessment. Detection is often performed around 280 nm for flavan-3-ols or 370 nm for flavonols.
-
Mass Spectrometry (MS/MS): Offers superior selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis. It can identify compounds based on their mass-to-charge ratio and fragmentation patterns, reducing the reliance on chromatographic separation alone. LC-Q-TOF-MS/MS is a powerful tool for both identifying and quantifying a wide range of flavonoids.
Q3: My MS signal is being suppressed. What is causing this?
A3: This phenomenon is known as the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, typically leading to a suppressed signal (ion suppression). This is a major challenge in LC-MS based quantification.
-
Cause: Matrix effects arise when endogenous molecules in the sample (e.g., lipids, salts, other metabolites) co-elute with your flavonoid of interest and compete for ionization, reducing the number of analyte ions that reach the detector.
-
Solution: Strategies to mitigate matrix effects include more rigorous sample cleanup (e.g., solid-phase extraction), sample dilution, optimizing chromatographic separation to separate the analyte from interfering components, or using a stable isotope-labeled internal standard that co-elutes and experiences the same matrix effect. The standard addition method is also a reliable calibration approach for samples with significant matrix effects.
Conceptual Diagram: Matrix Effect in LC-MS
This diagram illustrates how co-eluting matrix components can suppress the analyte signal during electrospray ionization (ESI).
Caption: How matrix components suppress analyte ionization in LC-MS.
Section 3: Quantification and Method Validation
Accurate quantification requires a validated analytical method. This section covers common validation parameters and quantification strategies.
Frequently Asked Questions (FAQs)
Q1: What parameters do I need to evaluate to validate my HPLC method?
A1: Method validation ensures your analytical procedure is fit for its intended purpose. According to ICH guidelines, key parameters to assess include:
-
Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that other compounds in the sample do not interfere with the analyte's peak.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a correlation coefficient (R²) greater than 0.99.
-
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of analyte. Recoveries are typically expected to be within 80-120%.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
Q2: How do I choose between an external standard, internal standard, and standard addition for quantification?
A2:
-
External Standard: This is the most common method, where a calibration curve is created from standards prepared in a neat solvent. It is simple but does not account for matrix effects or variations in sample preparation.
-
Internal Standard (IS): A known amount of a compound (structurally similar to the analyte but not present in the sample) is added to all samples and standards. The ratio of the analyte peak area to the IS peak area is plotted against concentration. This method corrects for variations in injection volume and can compensate for matrix effects if the IS behaves similarly to the analyte.
-
Standard Addition: This method is highly effective for overcoming matrix effects. It involves adding known amounts of the standard to aliquots of the actual sample. The resulting calibration curve is used to determine the analyte concentration in the original, unspiked sample. It is more labor-intensive but provides more accurate results in complex matrices.
Data Summary: HPLC Method Validation Parameters
The table below shows representative validation data for the HPLC-DAD analysis of two common flavonoids, quercetin and kaempferol, in a plant matrix.
| Parameter | Quercetin | Kaempferol | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.75 - 10 | 1.0 - 10 | - |
| Correlation Coefficient (R²) | > 0.998 | > 0.998 | R² > 0.99 |
| Accuracy (Recovery %) | 98.07 - 102.15% | 97.92 - 101.83% | Typically 80-120% |
| LOD (µg/mL) | 0.075 | 0.10 | Signal-to-Noise ratio ~3:1 |
| LOQ (µg/mL) | 0.25 | 0.33 | Signal-to-Noise ratio ~10:1 |
| (Data adapted from a validation study on broccoli extracts) |
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for common procedures in flavonoid analysis.
Protocol 1: General Flavonoid Extraction from Plant Material
This protocol describes a standard solvent extraction suitable for screening purposes.
-
Sample Preparation: Dry the plant material (e.g., leaves, flowers) at 40°C or by freeze-drying until constant weight. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered material into a flask. Add 20 mL of 80% methanol-water solution.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at 40°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.
-
Collection: Carefully decant the supernatant into a collection flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the remaining plant residue two more times to ensure exhaustive extraction.
-
Combine and Filter: Pool the supernatants and filter through a 0.45 µm syringe filter into an amber vial for HPLC analysis.
Protocol 2: Quantification of Total Flavonoids (Aluminum Chloride Method)
This spectrophotometric assay provides an estimate of the total flavonoid content.
-
Reagent Preparation:
-
Prepare a 2% aluminum chloride (AlCl₃) solution in methanol.
-
Prepare a stock solution of a quercetin standard (e.g., 1 mg/mL in methanol).
-
-
Calibration Curve: Prepare a series of standard dilutions of quercetin (e.g., 5 to 200 µg/mL) from the stock solution.
-
Sample Reaction:
-
Pipette 0.5 mL of your sample extract (or standard dilution) into a test tube.
-
Add 0.5 mL of the 2% AlCl₃ solution.
-
Add 1.5 mL of methanol and vortex.
-
-
Incubation: Allow the mixture to incubate at room temperature in the dark for 30-60 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 415-440 nm using a UV-Vis spectrophotometer against a blank (containing all reagents except the sample/standard).
-
Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Use the linear regression equation to calculate the total flavonoid content in your sample, expressed as quercetin equivalents (mg QE/g of extract).
Protocol 3: HPLC-DAD Analysis of Individual Flavonoids
This protocol outlines a general reversed-phase HPLC method for separating and quantifying individual flavonoids.
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 280 nm and 370 nm, or scan a range (e.g., 200-400 nm) with the DAD.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: Linear increase to 40% B
-
25-30 min: Linear increase to 70% B
-
30-35 min: Hold at 70% B
-
35-40 min: Return to 10% B and equilibrate for the next run.
-
-
-
Quantification:
-
Prepare calibration standards for each flavonoid of interest (e.g., quercetin, kaempferol, rutin).
-
Inject the standards to determine their retention times and generate calibration curves based on peak area versus concentration.
-
Inject the prepared sample extracts. Identify flavonoids by matching retention times with the standards and quantify using the calibration curves.
-
References
Technical Support Center: Optimizing Extraction of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone from plant sources.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process, leading to low yield or purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Flavone | Oxidative Degradation: The presence of multiple hydroxyl groups makes the molecule susceptible to oxidation, which can be accelerated by heat, light, and metal ions. | - Use deoxygenated solvents.- Add antioxidants like ascorbic acid to the extraction solvent.- Perform extraction under an inert atmosphere (e.g., nitrogen).- Use amber glassware or cover vessels with aluminum foil to protect from light. |
| Thermal Degradation: High temperatures during extraction or solvent evaporation can cause the flavonoid structure to break down. | - Employ low-temperature methods like ultrasound-assisted extraction (UAE) at controlled temperatures.- If using heat, maintain the lowest effective temperature for the shortest duration.- Use a rotary evaporator under reduced pressure for solvent removal at temperatures below 40°C. | |
| Enzymatic Degradation: Endogenous plant enzymes, such as polyphenol oxidases, can degrade the flavonoid in fresh plant material. | - Lyophilize (freeze-dry) the plant material immediately after harvesting to inactivate enzymes.- Blanch fresh plant material with steam or a hot solvent like ethanol before extraction. | |
| Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix to extract the target compound. | - Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh) to increase surface area.- Optimize the solvent-to-solid ratio; a higher ratio (e.g., 20:1 or 30:1 v/w) can improve extraction efficiency.- Consider using extraction techniques that enhance penetration, such as UAE or microwave-assisted extraction (MAE). | |
| Extract Discoloration (e.g., turning brown) | Oxidation and Polymerization: This is a common indicator of flavonoid oxidation, leading to the formation of polymeric compounds. | - Implement the strategies mentioned above to prevent oxidative degradation, particularly working quickly and protecting the extract from light and air. |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other plant metabolites along with the target flavone. | - Optimize the polarity of the extraction solvent. A mixture of methanol or ethanol and water is often a good starting point.- Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography, to separate compounds based on their polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the known plant sources for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone?
A1: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone has been isolated from various plants, including Centaurea scoparia and Ocimum basilicum (basil) leaves.[1][2] Related methoxyflavones are also found in the Asteraceae and Fabaceae families.[3]
Q2: What is the optimal solvent for extracting this flavone?
A2: The ideal solvent depends on the specific plant matrix. However, due to the presence of both hydroxyl and methoxy groups, a solvent of medium polarity is generally recommended. A good starting point is a mixture of ethanol or methanol with water (e.g., 70-80% alcohol). The addition of a small amount of acid, such as 0.1% formic acid, can improve both stability and extraction efficiency.
Q3: What is the most effective extraction method?
A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[4] UAE, for instance, has been shown to provide the highest content of a similar flavonoid with the shortest extraction time.[4]
Q4: How critical is pH during the extraction process?
A4: pH is a critical factor. Flavonoids with free hydroxyl groups are generally more stable in slightly acidic conditions (pH 4-6). Alkaline conditions can promote rapid degradation. Using an acidified solvent, such as methanol with 0.1% formic acid, is recommended.
Q5: How can I prevent the degradation of my compound during storage?
A5: For short-term storage, solutions can be kept at -20°C for up to two weeks in tightly sealed vials. For longer-term storage of several months, store the compound in a solid, dry form at -20°C, protected from light and moisture.
Data Presentation: Comparison of Extraction Methods
The following data is for the extraction of a structurally similar flavonoid, 5,7-dihydroxy-6,8,4′-trimethoxyflavonol, from Rubus rosifolius and serves as a guide for optimizing the extraction of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Table 1: Comparison of Different Extraction Methods
| Extraction Method | Extraction Time | Relative Flavonoid Content (%) | Notes |
| Dynamic Maceration (DME) | 120 min | 85 | Simple but less efficient. |
| Ultrasound-Assisted (UAE) | 25 min | 100 | High yield with significantly reduced time. |
| Microwave-Assisted (MAE) | 5 min | 92 | Very fast but may require more careful temperature control. |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Yield |
| Temperature | 40°C | 55°C | 70°C | Yield significantly increases with temperature up to 70°C. |
| Time | 10 min | 25 min | 40 min | Time has a minor influence on the extraction yield. |
| Drug/Solvent Ratio | 1.0% | 2.25% | 3.5% | A higher ratio (more solvent) has a positive impact on yield. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is designed to maximize the yield of the target flavone while minimizing degradation.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to inactivate endogenous enzymes.
-
Grind the dried material to a fine powder (40-60 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Prepare the extraction solvent: 80% methanol in deionized water containing 0.1% ascorbic acid (as an antioxidant).
-
Weigh 10 g of the powdered plant material and place it in a 500 mL amber glass flask.
-
Add 200 mL of the extraction solvent (a 1:20 w/v solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes, maintaining the temperature at or below 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue twice more with fresh solvent.
-
Combine all the filtrates.
-
Remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of the target flavone from the crude extract.
-
Column Preparation:
-
Pack a glass column with silica gel (70-230 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
-
Sample Loading:
-
Dissolve the dried crude extract in a minimum volume of methanol.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load this powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with n-hexane and gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).
-
Collect the eluate in separate fractions.
-
-
Fraction Analysis:
-
Monitor the fractions using Thin-Layer Chromatography (TLC).
-
Combine the fractions that show a pure spot corresponding to the Rf value of a 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone standard.
-
Evaporate the solvent from the combined pure fractions to obtain the isolated compound.
-
Protocol 3: Quantification by HPLC-DAD
This protocol provides a framework for quantifying the flavone in the purified extract.
-
Instrumentation:
-
An HPLC system with a Diode-Array Detector (DAD), quaternary pump, autosampler, and column oven.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorption maximum of the flavone (typically between 260-350 nm).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of a pure 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone standard in methanol.
-
Create a series of working standard solutions (e.g., 1 to 100 µg/mL) by diluting the stock solution.
-
Reconstitute the purified, dried extract with a known volume of methanol and filter through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample extract.
-
Identify the peak corresponding to the target flavone by comparing the retention time and UV spectrum with the standard.
-
Quantify the amount of the flavone in the sample using the calibration curve.
-
Visualizations
Caption: General workflow for extraction and purification.
Caption: Putative anti-inflammatory signaling pathway.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activities of Flavonoids from Centaurea scoparia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
preventing degradation of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone during extraction
This technical support center is dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (Tricin) during extraction processes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, offering potential causes and solutions to optimize yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tricin | Oxidative Degradation: The phenolic hydroxyl groups in Tricin are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.[1] | - Use deoxygenated solvents.- Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1][2]- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).[1][2]- Use amber glassware or cover extraction vessels with aluminum foil to protect from light. |
| Thermal Degradation: High temperatures during extraction or solvent evaporation can lead to the breakdown of the flavone structure. Flavonoids are generally more sensitive to heat than other polyphenols. | - Employ low-temperature extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures (ideally below 40-50°C).- If heating is necessary, use the lowest effective temperature for the shortest possible duration.- For solvent removal, use rotary evaporation under reduced pressure to maintain a low temperature. | |
| pH-Related Degradation: Flavonoid stability is highly dependent on pH. Alkaline conditions, in particular, can promote the degradation of flavonoids with free hydroxyl groups. | - Maintain a slightly acidic pH (around 4-6) during extraction by using acidified solvents (e.g., methanol with 0.1% formic acid). | |
| Incomplete Extraction: The chosen solvent or extraction parameters may not be optimal for efficiently extracting Tricin from the plant matrix. | - Optimize the solvent system. A mixture of methanol or ethanol with water (e.g., 70-80% alcohol) is a good starting point.- Ensure the plant material is finely ground to increase surface area.- Optimize the solid-to-liquid ratio and extraction time. | |
| Presence of Impurity Peaks in HPLC Analysis | Formation of Degradation Products: The appearance of new, unexpected peaks can indicate that Tricin is degrading during the extraction or storage process. | - Implement the strategies to prevent oxidative, thermal, and pH-related degradation mentioned above.- Analyze samples promptly after extraction.- Store extracts at low temperatures (-20°C or below) and protected from light. |
| Co-extraction of Other Compounds: The solvent system may be extracting other compounds from the plant matrix with similar polarities to Tricin. | - Modify the solvent polarity to be more selective for Tricin.- Incorporate a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography. | |
| Color Change of Extract (e.g., Darkening) | Oxidation: A change in the color of the extract is often an indicator of oxidation of phenolic compounds. | - This is a strong sign of degradation. It is crucial to implement measures to prevent oxidation, such as using deoxygenated solvents and an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone?
A1: The ideal solvent depends on the specific plant material. However, due to Tricin's structure with both hydroxyl and methoxy groups, a solvent of medium polarity is generally effective. A good starting point is a mixture of methanol or ethanol with water (e.g., 70-80% alcohol). The addition of a small amount of acid, such as 0.1% formic acid, can enhance stability and extraction efficiency.
Q2: How critical is temperature control during the extraction of Tricin?
A2: Temperature control is very important. High temperatures can lead to the thermal degradation of Tricin. It is recommended to use low-temperature extraction methods such as maceration at room temperature or ultrasound-assisted extraction where the temperature can be maintained below 40-50°C.
Q3: What measures can I take to prevent the oxidation of Tricin during extraction?
A3: To minimize oxidation, you should use deoxygenated solvents, perform the extraction under an inert atmosphere (like nitrogen or argon), and protect your samples from light by using amber glassware or by wrapping your containers in aluminum foil. Adding antioxidants like ascorbic acid or BHT to the extraction solvent is also a very effective strategy.
Q4: Is the pH of the extraction solvent important?
A4: Yes, pH is a critical factor. Flavonoids with hydroxyl groups, like Tricin, are generally more stable in slightly acidic conditions. An alkaline pH can lead to rapid degradation. Therefore, maintaining a pH between 4 and 6 is recommended. One study showed that pure tricin was stable in a 1.0 M NaOH solution at 30°C for 9 hours, suggesting that the matrix and other conditions play a significant role in its stability.
Q5: How do the methoxy groups in 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone affect its stability?
A5: The methoxy groups on the Tricin structure offer a protective effect, making the molecule less susceptible to oxidation compared to flavonoids with more free hydroxyl groups. This is a key structural feature that contributes to its relative stability.
Quantitative Data on Degradation
The following tables provide illustrative data on the stability of flavonoids with structural similarities to 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone under various conditions. Note: This data is for guidance and actual degradation rates for Tricin may vary.
Table 1: Effect of pH on Flavonoid Stability (Illustrative)
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) |
| 3.0 | 25 | 24 | < 5% |
| 5.0 | 25 | 24 | ~10% |
| 7.0 | 25 | 24 | ~30% |
| 9.0 | 25 | 24 | > 60% |
Table 2: Effect of Temperature on Flavonoid Stability at pH 5 (Illustrative)
| Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) |
| 4 | 24 | < 5% |
| 25 | 24 | ~10% |
| 50 | 24 | ~25% |
| 80 | 24 | > 50% |
Table 3: Effect of Light Exposure on Flavonoid Stability at 25°C and pH 5 (Illustrative)
| Light Condition | Incubation Time (hours) | Estimated Degradation (%) |
| Dark | 24 | ~10% |
| Diffuse Daylight | 24 | ~20% |
| Direct UV Light | 24 | > 70% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Minimized Degradation
This protocol is designed to maximize the yield of Tricin while minimizing its degradation by using a low-temperature, efficient extraction method.
1. Sample Preparation:
-
Lyophilize (freeze-dry) the plant material to inactivate endogenous enzymes.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction Solvent Preparation:
-
Prepare a solution of 80% methanol in deionized water.
-
Add 0.1% formic acid to maintain a slightly acidic pH.
-
Add 0.1% ascorbic acid as an antioxidant.
-
Deoxygenate the solvent by bubbling with nitrogen gas for 15 minutes before use.
3. Extraction Procedure:
-
Weigh the powdered plant material and place it in an amber glass flask.
-
Add the deoxygenated extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes, ensuring the temperature of the bath is maintained at or below 40°C.
4. Sample Recovery:
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Carefully decant the supernatant containing the extracted Tricin.
-
For quantitative analysis, filter the supernatant through a 0.22 µm syringe filter before HPLC injection.
5. Storage:
-
Store the extract at -20°C in an amber vial to protect from light and prevent degradation.
Protocol 2: Maceration for Room Temperature Extraction
Maceration is a simple extraction technique that avoids the use of heat, thereby reducing the risk of thermal degradation.
1. Sample Preparation:
-
Prepare the plant material as described in the UAE protocol (lyophilized and powdered).
2. Extraction Solvent Preparation:
-
Prepare the same deoxygenated, acidified, and antioxidant-supplemented solvent as in the UAE protocol.
3. Extraction Procedure:
-
Place the powdered plant material in a sealed amber glass container.
-
Add the extraction solvent, ensuring all the plant material is fully submerged.
-
Agitate the mixture periodically (e.g., by shaking or stirring) for 24-48 hours at room temperature, protected from light.
4. Sample Recovery and Storage:
-
Follow the same sample recovery and storage steps as outlined in the UAE protocol.
Visualizations
Degradation Pathways and Prevention Strategies
Caption: Factors leading to Tricin degradation and corresponding prevention strategies.
General Experimental Workflow for Tricin Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of Tricin.
References
Technical Support Center: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone HPLC-MS Analysis
Welcome to the technical support center for the HPLC-MS analysis of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC-MS method for the analysis of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone?
A2: A good starting point for separating 5,7-Dihydroxy-3',4',5'-trimethoxyflavone is a reverse-phase HPLC method coupled with mass spectrometry. Given its moderate hydrophobicity, a C18 column is often suitable. Below are recommended initial conditions.
Q3: How should I prepare my sample of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone for HPLC analysis?
A3: Proper sample preparation is crucial for accurate and reproducible results. For plant materials, an extraction with a polar solvent like methanol or ethanol is common.[1] The extract may then need to be concentrated and reconstituted in a solvent compatible with the initial mobile phase. For biological matrices like plasma, protein precipitation followed by solid-phase extraction (SPE) can be effective for cleanup.[2]
Q4: What are the expected mass spectral characteristics for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone?
Troubleshooting Guides
This section addresses specific issues you might encounter during your HPLC-MS analysis in a question-and-answer format.
Chromatography Issues
Problem: My peak for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is tailing.
-
Potential Cause 1: Secondary Interactions with Column. Residual silanol groups on the silica-based column can interact with the hydroxyl groups of the flavonoid, causing peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of an acid like 0.1% formic acid to the mobile phase can also help to suppress silanol activity.
-
-
Potential Cause 2: Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.
-
-
Potential Cause 3: Column Overload. Injecting too much sample can saturate the column, leading to poor peak shape.
-
Solution: Reduce the sample concentration or the injection volume.
-
Problem: The retention time for my analyte is shifting between injections.
-
Potential Cause 1: Inconsistent Mobile Phase Preparation. Small variations in the composition of the mobile phase can lead to significant shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of your mobile phases. Premixing the mobile phase can sometimes improve reproducibility.
-
-
Potential Cause 2: Fluctuations in Column Temperature. Temperature changes can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout your analytical run.
-
-
Potential Cause 3: Column Degradation or Contamination. Over time, the stationary phase of the column can degrade, or contaminants from the sample can accumulate, affecting retention.
-
Solution: Regularly flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Problem: I am seeing poor resolution between my analyte and other components in the sample.
-
Potential Cause 1: Inappropriate Mobile Phase Gradient. A gradient that is too steep may not provide adequate separation of closely eluting compounds.
-
Solution: Optimize the gradient profile. A shallower gradient around the elution time of the target analyte can improve resolution.
-
-
Potential Cause 2: Unsuitable Stationary Phase. The selectivity of the column may not be optimal for your specific separation.
-
Solution: Try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic compounds like flavonoids.
-
Mass Spectrometry Issues
Problem: I have low sensitivity for my analyte.
-
Potential Cause 1: Suboptimal Ionization Source Parameters. The efficiency of ionization can be highly dependent on the source conditions.
-
Solution: Optimize ESI source parameters such as capillary voltage, gas temperature, gas flow, and nebulizer pressure. These parameters often need to be tuned for the specific analyte and flow rate.
-
-
Potential Cause 2: Mobile Phase Composition. Additives in the mobile phase can enhance or suppress ionization.
-
Solution: For positive ion mode, mobile phases containing 0.1% to 0.5% formic acid or 1% acetic acid in methanol or acetonitrile can improve sensitivity for flavonoids. In negative ion mode, 0.1% formic acid has been shown to be effective.
-
-
Potential Cause 3: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.
-
Solution: Improve sample clean-up procedures to remove interfering matrix components. Modifying the chromatographic method to separate the analyte from the interfering compounds can also be effective.
-
Problem: I am observing unexpected adducts in my mass spectrum.
-
Potential Cause: Contaminants in the Mobile Phase or System. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common and can arise from glassware, solvents, or salts in the sample.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Ensure that all glassware is thoroughly cleaned. Using a mobile phase with a small amount of acid can sometimes reduce the formation of salt adducts by promoting protonation.
-
Experimental Protocols & Data
Table 1: Recommended HPLC-MS Parameters for Flavonoid Analysis
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase (e.g., 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 10-20 minutes. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage | 3000-4500 V (Positive), 2500-3500 V (Negative) |
| Drying Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 45 psi |
Note: These are general starting conditions and should be optimized for your specific instrument and application.
Sample Preparation Protocol for Plant Material
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Perform a solid-liquid extraction using a solvent such as methanol or a methanol/water mixture (e.g., 80:20 v/v). Sonication can be used to improve extraction efficiency.
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant.
-
Concentration: Evaporate the solvent from the supernatant, for example, under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a solvent that is compatible with the initial mobile phase of your HPLC method.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.
Visualizations
Caption: Troubleshooting workflow for common HPLC-MS issues.
Caption: General experimental workflow for HPLC-MS analysis.
References
minimizing off-target effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in cell assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during cellular assays involving 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and what is its primary mechanism of action?
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a flavonoid compound. While its exact primary targets are still under investigation, studies on structurally similar flavonoids suggest that it likely exerts its effects through the modulation of key cellular signaling pathways, such as the NF-κB and Akt signaling pathways, which are crucial in inflammatory responses and cell survival.
Q2: I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I prevent it?
Flavonoids, including 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, can have limited solubility in aqueous solutions like cell culture media. Precipitation can be caused by several factors, including the final concentration of the compound, the solvent used for the stock solution (typically DMSO), and the temperature of the medium.
To prevent precipitation, it is recommended to:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting the stock into your culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
Warm the cell culture medium to 37°C before adding the compound.
-
Add the compound to the medium and mix gently but thoroughly.
-
Avoid storing the compound diluted in media for extended periods.
Q3: How can I be sure that the observed cellular effect is specific to the intended target and not an off-target effect?
-
Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range. Off-target effects are more likely at higher concentrations.
-
Use of Controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the flavonoid.
-
Positive and Negative Controls: Use known activators or inhibitors of the pathway of interest as positive and negative controls to benchmark the effects of your compound.
-
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.
-
Target Knockdown/Knockout: If a specific target is hypothesized, use techniques like siRNA or CRISPR to reduce or eliminate the expression of that target. The effect of the flavonoid should be diminished in these cells if it acts through that target.
-
Activity-Based Probes and Proteomics: Advanced techniques can be used to identify the direct binding partners of the compound in the cellular proteome.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of the Flavonoid | - Include a "compound only" control (no cells) to measure the intrinsic fluorescence of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone at the wavelengths used in your assay. - Subtract this background from your experimental readings. |
| Non-specific Antibody Binding | - Optimize primary and secondary antibody concentrations. - Use a blocking buffer appropriate for your cell type and antibodies. - Include a "secondary antibody only" control to check for non-specific binding of the secondary antibody. |
| Inadequate Washing | - Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | - Prepare fresh dilutions of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone from a frozen stock for each experiment. - Protect the compound from light, as flavonoids can be light-sensitive. |
| Cell Passage Number and Health | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in Plating Density | - Use a hemocytometer or an automated cell counter to ensure consistent cell seeding density across all wells and experiments. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone against various kinases, based on data for structurally similar flavonoids. Note: This data is for illustrative purposes and should be experimentally determined for the specific compound and assay conditions.
| Target Kinase | Hypothetical IC50 (µM) | Potential for Off-Target Effect |
| PI3Kα | 5 - 15 | High |
| Akt/PKB | 10 - 25 | Moderate |
| IKKβ | 15 - 30 | Moderate |
| MEK1 | 20 - 50 | Low to Moderate |
| ERK1/2 | > 50 | Low |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol is for analyzing the effect of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone on the phosphorylation of key proteins in the NF-κB pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat the cells with desired concentrations of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone for 1-2 hours.
-
Stimulation: Stimulate the cells with a known NF-κB activator (e.g., TNF-α or LPS) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKK, phospho-IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Putative signaling pathway of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: In Vivo Administration of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with the in vivo administration of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF).
Frequently Asked Questions (FAQs)
Q1: What is 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and what are its potential therapeutic applications?
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) is a naturally occurring polymethoxyflavone (PMF) found in various plants.[1] Like other flavonoids, it is being investigated for a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1]
Q2: What are the main challenges in the in vivo administration of TMF?
The primary challenge in the in vivo administration of TMF is its poor aqueous solubility.[2] This property can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.[3] Like many flavonoids, TMF is also subject to metabolic processes in the body, which can affect its efficacy.[4]
Q3: What are the known physicochemical properties of TMF?
Key physicochemical properties of TMF are summarized in the table below. Its very low aqueous solubility is a critical factor to consider for in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₇ | |
| Molecular Weight | 344.32 g/mol | |
| Melting Point | 266-276 °C | |
| Aqueous Solubility | Almost insoluble (0.09 g/L) at 25°C | |
| Appearance | Yellow powder |
Q4: How is TMF metabolized in vivo?
Polymethoxyflavones like TMF are typically metabolized in the liver. The metabolic processes can include demethylation, where methoxy groups are converted to hydroxyl groups, followed by conjugation with glucuronic acid or sulfate. A known human metabolite of TMF is 5-Hydroxy-3',4',5'-trimethoxyflavone, 7-O-glucuronide.
Troubleshooting Guides
Issue 1: Low and variable bioavailability in oral administration studies.
-
Possible Cause: Poor aqueous solubility of TMF leading to incomplete dissolution in the gastrointestinal tract.
-
Solutions:
-
Vehicle Optimization: Use a suitable vehicle to enhance solubility. Common strategies include using co-solvents, surfactants, or complexing agents. A recommended formulation for in vivo use is 10% DMSO in a 90% aqueous solution containing 20% SBE-β-CD (sulfobutylether-β-cyclodextrin).
-
Particle Size Reduction: Micronization or nanonization of the TMF powder can increase the surface area for dissolution.
-
Formulation as a Solid Dispersion: Dispersing TMF in a hydrophilic polymer matrix can improve its dissolution rate.
-
Issue 2: Precipitation of TMF in the dosing formulation.
-
Possible Cause: The concentration of TMF exceeds its solubility in the chosen vehicle.
-
Solutions:
-
Stepwise Dissolution: First, dissolve the TMF in a minimal amount of an organic co-solvent like DMSO. Then, slowly add the aqueous component of the vehicle while vortexing to prevent precipitation.
-
Use of Solubilizing Excipients: Incorporate surfactants like Tween 80 or complexing agents like cyclodextrins into the formulation to increase the solubility of TMF.
-
Prepare Fresh Formulations: To ensure stability, prepare the dosing formulation fresh before each administration.
-
Issue 3: Difficulty in achieving consistent dosing in animal studies.
-
Possible Cause: Improper oral gavage technique or stressful animal handling.
-
Solutions:
-
Proper Gavage Technique: Ensure the gavage needle is of the correct size and length for the animal model. The needle should be inserted gently and without force to avoid injury to the esophagus. The volume administered should not exceed recommended limits (e.g., for mice, typically no more than 1% of body weight).
-
Animal Acclimatization: Handle the animals for a period before the experiment to reduce stress during dosing.
-
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Formulation using a Co-solvent and Cyclodextrin
This protocol describes the preparation of a TMF formulation suitable for oral gavage in rodents.
-
Materials:
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Calculate the required amount of TMF for the desired dose and number of animals.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the calculated amount of TMF and dissolve it in a volume of DMSO that will constitute 10% of the final formulation volume. For example, for a final volume of 1 mL, use 100 µL of DMSO.
-
While vortexing, slowly add the 20% SBE-β-CD in saline solution to the TMF/DMSO mixture to reach the final desired volume.
-
Continue to vortex until the solution is clear and homogenous.
-
Prepare this formulation fresh before each use.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for oral gavage in mice.
-
Materials:
-
Prepared TMF dosing formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg, which is 0.2 mL for a 20g mouse.
-
Draw the calculated volume of the TMF formulation into the syringe and attach the gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the side of the mouth and advance it gently along the roof of the mouth and down the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.
-
Once the needle is in the stomach, administer the formulation slowly.
-
Withdraw the needle gently.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for a structurally related polymethoxyflavone, 5,7-dimethoxyflavone, which can provide an estimate for the behavior of TMF in vivo.
| Parameter | Value | Species | Administration Route | Dosage | Reference |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | Mouse | Oral | 10 mg/kg | |
| Tmax (Time to Peak Concentration) | < 30 min | Mouse | Oral | 10 mg/kg | |
| t½ (Half-life) | 3.40 ± 2.80 h | Mouse | Oral | 10 mg/kg | |
| AUCt (Area Under the Curve) | 532 ± 165 h*ng/mL | Mouse | Oral | 10 mg/kg | |
| Clearance | 20.2 ± 7.5 L/h/kg | Mouse | Oral | 10 mg/kg | |
| Volume of Distribution | 90.1 ± 62.0 L/kg | Mouse | Oral | 10 mg/kg |
Visualizations
Caption: Experimental workflow for in vivo administration and pharmacokinetic analysis of TMF.
Caption: Troubleshooting logic for challenges in TMF in vivo experiments.
References
- 1. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. 5,7-DIHYDROXY-3',4',5'-TRIMETHOXYFLAVONE [chembk.com]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Technical Support Center: Improving Polymethoxyflavone (PMF) Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the bioavailability of polymethoxyflavones (PMFs).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of polymethoxyflavones a concern in animal studies?
A1: While PMFs generally exhibit higher bioavailability than other flavonoids due to their methoxylated structure which protects them from rapid metabolism, their low aqueous solubility can limit their dissolution in the gastrointestinal tract, leading to incomplete absorption and variability in plasma concentrations.[1][2] Factors such as first-pass metabolism in the gut and liver can also contribute to reduced systemic exposure.
Q2: What are the most common strategies to improve the bioavailability of PMFs in animal models?
A2: Common and effective strategies include:
-
Nanoformulations: Techniques like nano-suspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles increase the surface area for dissolution and can enhance absorption.[3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing PMFs in a polymer matrix in an amorphous state prevents crystallization and improves dissolution rates.[5]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water microemulsions upon gentle agitation in the GI tract, enhancing solubilization and absorption.
-
Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of PMFs. For instance, tangeretin has been shown to enhance the bioavailability of silybin by inhibiting efflux transporters.
Q3: How does the chemical structure of a PMF influence its bioavailability?
A3: The number and position of methoxy groups on the flavonoid skeleton significantly impact a PMF's physicochemical properties and subsequent bioavailability. For example, a less bulky A-ring structure and the absence of a methoxy group at the C-5 position have been shown to improve tissue distribution, including penetration into the brain. The lipophilic nature conferred by the methoxy groups generally leads to good permeability.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent food intake or diet composition.
-
Troubleshooting: Standardize the feeding schedule for all animals. For lipophilic compounds like PMFs, administering with food, particularly a high-fat meal, can sometimes enhance absorption by stimulating bile secretion. However, for consistency, a fasted or fed state should be maintained across all study groups.
-
-
Possible Cause: Formulation instability in the gastrointestinal tract.
-
Troubleshooting: If using a liquid formulation like an emulsion or SMEDDS, assess its stability in simulated gastric and intestinal fluids. Look for signs of drug precipitation or changes in droplet size over time.
-
-
Possible Cause: Inter-animal genetic variability in metabolic enzymes.
-
Troubleshooting: Use a sufficient number of animals per group to ensure statistical power. If feasible, consider using an inbred strain to minimize genetic differences. Analyze plasma samples for major metabolites to determine if metabolic profiles differ significantly between animals.
-
Problem 2: Low oral bioavailability despite using an enhanced formulation.
-
Possible Cause: Inefficient in vivo dissolution of the formulation.
-
Troubleshooting: For solid dispersions, confirm the amorphous state of the PMF within the polymer matrix using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). The presence of crystalline peaks indicates incomplete amorphization. For nanoformulations, ensure that the particle size is within the desired range and that the formulation is stable against aggregation in GI fluids.
-
-
Possible Cause: Rapid first-pass metabolism.
-
Troubleshooting: Investigate the metabolic profile of the PMF in liver microsomes or hepatocytes to identify the primary metabolic pathways. Consider co-administering a known inhibitor of the identified metabolic enzymes to assess the impact on bioavailability.
-
-
Possible Cause: Efflux by intestinal transporters (e.g., P-glycoprotein).
-
Troubleshooting: Conduct in vitro transport studies using Caco-2 cell monolayers to determine if the PMF is a substrate for efflux transporters. If efflux is significant, co-administration with a P-gp inhibitor could be explored.
-
Data Presentation
Table 1: Improvement of Nobiletin Bioavailability in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (μg/mL) | AUC (μg·h/mL) | Fold Increase in Bioavailability | Reference |
| Crystalline Nobiletin | 50 | - | - | Baseline | |
| Amorphous Solid Dispersion (ASD) | 50 | - | - | 18 | |
| Crystalline Nobiletin | 20 | - | - | Baseline | |
| Nano-crystalline Solid Dispersion (nCSD) | 20 | 12-fold increase vs. crystalline | - | 15 | |
| Nobiletin in Oil Suspension | - | 0.54 ± 0.09 | - | Baseline | |
| Nobiletin Emulsion | - | 1.31 ± 0.38 | - | 2.2 | |
| Nobiletin (alone) | 50 | 1.77 ± 0.07 | 19.57 ± 2.76 | Baseline | |
| Nobiletin + Anemarsaponin BII | 50 | 2.31 ± 0.07 | 28.84 ± 1.34 | 1.47 |
Note: "-" indicates data not specified in the source. Fold increase is relative to the respective control group in each study.
Table 2: Pharmacokinetic Parameters of Tangeretin in Rats
| Administration Route | Dose (mg/kg) | Cmax (μg/mL) | Tmax (min) | t1/2 (min) | Absolute Bioavailability (%) | Reference |
| Oral | 50 | 0.87 ± 0.33 | 340.00 ± 48.99 | 342.43 ± 71.27 | 27.11 | |
| Intravenous | - | 1.11 ± 0.41 | - | 69.87 ± 15.72 | - |
Experimental Protocols
Protocol 1: Preparation of Nobiletin Amorphous Solid Dispersion (ASD)
This protocol is based on the freeze-drying method to prepare an amorphous solid dispersion of nobiletin with hydroxypropyl cellulose-SSL (HPC-SSL).
Materials:
-
Nobiletin
-
HPC-SSL
-
Tert-butanol
-
Deionized water
-
Freeze-dryer
Methodology:
-
Solution Preparation: Dissolve nobiletin and HPC-SSL in a mixture of tert-butanol and deionized water.
-
Freezing: Freeze the resulting solution at -80°C.
-
Lyophilization: Lyophilize the frozen solution using a freeze-dryer to obtain the amorphous solid dispersion of nobiletin.
-
Characterization: Characterize the prepared ASD/NOB for its crystallinity using powder X-ray diffraction (PXRD) and dissolution behavior in a suitable medium.
Protocol 2: Preparation of a Polymethoxyflavone Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol provides a general methodology for the preparation of a liquid SMEDDS formulation.
Materials:
-
Polymethoxyflavone (e.g., Tangeretin)
-
Oil (e.g., Castor oil, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol diisostearique)
-
Vortex mixer
Methodology:
-
Excipient Screening: Determine the solubility of the PMF in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the self-microemulsifying region, prepare various combinations of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe for the formation of a clear and stable microemulsion.
-
Formulation Preparation: Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant. Dissolve the PMF in this mixture with the aid of a vortex mixer until a clear and homogenous solution is obtained.
-
Characterization: Evaluate the prepared SMEDDS for its self-emulsification efficiency, droplet size, and stability upon dilution in aqueous media.
Mandatory Visualization
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Pharmacokinetic study on the effect of ligustrazine–tangeretin co‐administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical Study on Nobiletin-Loaded Amorphous Solid Dispersion with Improved Hypouricemic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Colorimetric Assays for Flavonoids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference issues encountered during the colorimetric quantification of flavonoids.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, offering explanations and actionable solutions.
FAQ 1: My calculated Total Flavonoid Content (TFC) is unexpectedly high. What are the common causes?
Answer:
Unexpectedly high TFC values are a frequent issue, often stemming from the presence of interfering substances in the sample extract that also react with the assay reagents. The most common culprits include:
-
Ascorbic Acid (Vitamin C): This strong reducing agent can interfere with the aluminum chloride (AlCl₃) assay, leading to an overestimation of flavonoid content.
-
Reducing Sugars: Sugars like glucose and fructose are prevalent in plant extracts and can contribute to absorbance readings, artificially inflating the results.
-
Other Phenolic Compounds: Non-flavonoid phenolic compounds, such as phenolic acids (e.g., gallic acid, caffeic acid), can also form complexes with aluminum chloride, contributing to the total absorbance and leading to inaccuracies.
A logical workflow for diagnosing this issue is presented below.
FAQ 2: My sample extract is highly colored. How does this affect the assay and how can I correct for it?
Answer:
The inherent color of a plant extract (often yellow, orange, or red) can absorb light at the same wavelength used for measurement in the flavonoid assay (typically around 415-510 nm), leading to a significant overestimation of the flavonoid content.[1]
To correct for this, you must prepare a sample blank . A proper sample blank contains the sample extract and all assay reagents except for the complexing agent (aluminum chloride). This allows you to measure the absorbance of the extract's natural color and subtract it from the test sample's absorbance.
Incorrect Blank vs. Correct Blank:
-
Incorrect (Reagent Blank): Contains all reagents but no sample. This only corrects for the color of the reagents themselves.
-
Correct (Sample Blank): Contains the sample extract and all reagents except AlCl₃. This corrects for the inherent color of your sample.
The workflow for accurate measurement with colored samples is as follows:
References
Technical Support Center: Optimizing Cell Viability Assays with 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing cell viability assays involving 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and why is it studied in cell viability assays?
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds found in plants and are of significant interest in biomedical research due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Cell viability assays are crucial for determining the cytotoxic or cytoprotective effects of such compounds on various cell lines.
Q2: Which cell viability assays are commonly used for flavonoids like 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone?
Commonly used cell viability assays include tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and MTS, as well as assays based on other principles such as the sulforhodamine B (SRB) assay (protein content), and Calcein-AM assay (cell membrane integrity).
Q3: Are there any known interferences of flavonoids with common cell viability assays?
Yes, flavonoids, due to their antioxidant and reducing properties, can directly reduce tetrazolium salts like MTT to formazan in the absence of cells.[1][2][3] This can lead to an overestimation of cell viability and produce inaccurate results.[2] Therefore, it is crucial to perform appropriate controls and consider alternative assays.
Q4: What are the recommended alternative assays to MTT when working with 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone?
The Sulforhodamine B (SRB) assay is a recommended alternative as it is based on the measurement of cellular protein content and is less likely to be affected by the reducing properties of flavonoids. Other suitable assays include the lactate dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells, and trypan blue exclusion assay for direct counting of viable cells.
Q5: What are the potential mechanisms of action of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone on cell viability?
While specific data on 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is limited, flavonoids, in general, can modulate various signaling pathways to influence cell viability. These can include the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling pathways that may be affected include PI3K/Akt, MAPK/ERK, and NF-κB.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in MTT/XTT/MTS assay | Direct reduction of the tetrazolium salt by the flavonoid. | - Run a "compound only" control (flavonoid in media without cells) to quantify the extent of direct reduction. - Subtract the background absorbance from the experimental wells. - Consider using an alternative assay like SRB or LDH. |
| Inconsistent or non-reproducible results | - Poor solubility of the flavonoid. - Inaccurate pipetting. - Cell clumping. | - Ensure the flavonoid is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. - Use calibrated pipettes and proper pipetting techniques. - Ensure a single-cell suspension before seeding. |
| Unexpected increase in cell viability at high concentrations | This can be an artifact of the MTT assay due to increased direct reduction of MTT by higher concentrations of the flavonoid. | - Switch to a non-tetrazolium-based assay like SRB or Trypan Blue exclusion. - Carefully analyze the dose-response curve and consider if the effect is biologically plausible. |
| Cell morphology changes unrelated to viability | The flavonoid may be inducing cellular stress or differentiation without causing cell death. | - Use microscopy to observe cell morphology. - Perform assays that measure specific cellular events like apoptosis (e.g., Annexin V/PI staining) or cell cycle arrest. |
| Low therapeutic window (toxicity to normal cells) | The flavonoid may have off-target effects. | - Test the compound on a non-cancerous control cell line to assess its specificity. |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This protocol is recommended for assessing cell viability when working with flavonoids to avoid interference with tetrazolium-based reagents.
Materials:
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
-
Target cell line
-
Complete culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well to a final concentration of 5% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
MTT Cell Viability Assay (with appropriate controls)
If using the MTT assay, the following protocol with mandatory controls should be followed.
Materials:
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
-
Target cell line
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone. Include vehicle-only controls and "compound only" controls (flavonoid in media without cells). Incubate for the desired exposure time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "compound only" controls from the corresponding experimental wells. Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: General workflow for a cell viability assay with a flavonoid compound.
Potential Signaling Pathways for Flavonoid-Induced Apoptosis
Caption: Potential signaling pathways for flavonoid-induced apoptosis.
References
Technical Support Center: Solvent Selection for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone Biological Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for biological assays involving 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, also known as Tricin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone due to its high solvency for a wide range of organic compounds. For applications where DMSO might interfere with the assay, ethanol and methanol are viable alternatives, although the compound is moderately soluble in these solvents.
Q2: There appear to be conflicting reports on the solubility of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in DMSO. What is the correct value?
A2: The reported solubility of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone in DMSO varies in the literature, with values ranging from 10 mM to 125 mg/mL. This variation can be attributed to differences in the purity of the compound, the grade of DMSO used, temperature, and the method of dissolution. It is advisable to empirically determine the solubility for your specific lot of the compound and experimental conditions. A practical approach is to start with a lower concentration and gradually increase it until saturation is observed.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays without causing toxicity?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1% (v/v). While some cell lines may tolerate up to 1% DMSO for short exposure times, concentrations above this can lead to cytotoxicity and other off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO as the test wells) in your experiments to account for any solvent effects.
Q4: Can ethanol be used as a solvent for cell-based assays? What is the maximum permissible concentration?
A4: Yes, ethanol can be used as a solvent, but its concentration in the final cell culture medium should be carefully controlled. It is generally recommended to keep the final ethanol concentration below 1% (v/v), and preferably around 0.1%, to avoid adverse effects on cell viability and function. As with DMSO, a vehicle control with the corresponding ethanol concentration is essential.
Q5: How can I improve the solubility of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone if it precipitates in my aqueous assay buffer?
A5: If you observe precipitation, consider the following troubleshooting steps:
-
Optimize the dilution method: Add the concentrated stock solution to the aqueous buffer with vigorous vortexing.
-
Use a co-solvent: Prepare intermediate dilutions in a mixture of the organic solvent and the aqueous buffer.
-
Gentle warming: Briefly warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation.
-
Sonication: A brief sonication step can help to break down aggregates and improve solubility.
-
Lower the final concentration: It may be necessary to work at a lower final concentration of the compound that is within its solubility limit in the assay medium.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause: High solvent concentration leading to cytotoxicity.
-
Solution: Reduce the final concentration of the solvent (DMSO or ethanol) in the cell culture medium to ≤ 0.1%. Always include a vehicle control.
-
-
Possible Cause: Precipitation of the compound in the assay medium.
-
Solution: Visually inspect the wells for any precipitate. If observed, follow the troubleshooting steps for improving solubility outlined in the FAQ section.
-
-
Possible Cause: Direct reaction of the flavonoid with the viability reagent (e.g., MTT).
Issue 2: Low or no activity in enzyme inhibition assays.
-
Possible Cause: The compound is not soluble in the enzyme assay buffer.
-
Solution: Ensure the final concentration of the organic solvent is compatible with the enzyme's activity and stability. Perform a solvent tolerance test for the enzyme.
-
-
Possible Cause: The solvent is inhibiting the enzyme.
-
Solution: Run a control with the solvent alone to check for any inhibitory effects on the enzyme. If inhibition is observed, a different solvent may be required, or the solvent concentration must be significantly reduced.
-
Quantitative Data Summary
Table 1: Solubility of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (Tricin)
| Solvent | Reported Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [2] |
| 15.8 mg/mL (at 25°C) | [3] | |
| 125 mg/mL | [4] | |
| Methanol | 12.4 mg/mL (at 25°C) | |
| Ethanol | 8.7 mg/mL (at 25°C) | |
| Water | 0.15 mg/mL (at room temperature) |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Cell-Based Assays
| Solvent | Recommended Maximum Concentration | Key Considerations | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.1% (v/v) | Some cell lines may tolerate up to 1%. Always include a vehicle control. | |
| Ethanol | < 1% (v/v), ideally ~0.1% | Higher concentrations can be cytotoxic. Vehicle control is essential. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5,7-Dihydroxy-3',4',5'-trimethoxyflavone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the 5,7-Dihydroxy-3',4',5'-trimethoxyflavone stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared treatment solutions (including a vehicle control with DMSO only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the inhibitory effect of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone on lipopolysaccharide (LPS)-induced nitric oxide production.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
5,7-Dihydroxy-3',4',5'-trimethoxyflavone stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (in medium with ≤ 0.1% DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of supernatant in a 96-well plate, add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Visualizations
Caption: Workflow for solvent selection and troubleshooting.
Caption: Inhibition of inflammatory signaling by the flavonoid.
References
- 1. ijbcp.com [ijbcp.com]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
stability of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary factors influencing the stability of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in cell culture media? | The stability of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in solution is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents and metal ions.[1][2] Flavonoids, in general, are susceptible to degradation under certain environmental conditions. |
| How does the pH of the cell culture medium affect the stability of the compound? | Flavonoid stability is highly dependent on pH.[1] Generally, solutions are more stable at acidic pH values. As the pH increases towards neutral or alkaline conditions, which is typical for most cell culture media (pH 7.2-7.4), the rate of degradation can increase significantly. This is due to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation. |
| Is 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone sensitive to light? | Yes, flavonoids can be sensitive to light, particularly UV and visible light, which can lead to photodegradation.[2][3] It is recommended to prepare and store solutions of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in amber vials or protect them from light to minimize degradation. |
| What is the expected shelf-life of a stock solution of this flavone? | The shelf-life of a stock solution depends on the solvent, concentration, and storage conditions. For short-term storage (days to a week), refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or -80 °C in a suitable solvent is advisable. It is crucial to perform periodic purity checks to ensure the integrity of the stock solution. |
| What are the potential degradation products of flavonoids like 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone? | The degradation of flavonoids often involves the cleavage of the C-ring, which can lead to the formation of smaller phenolic compounds, such as derivatives of benzoic acid and phloroglucinol. For 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, degradation could result in the breakdown of the heterocyclic ring, leading to simpler aromatic acids and aldehydes. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound Degradation: The flavone may be degrading in the cell culture medium over the course of the experiment. | • Prepare fresh solutions of the compound immediately before use.• Minimize the exposure of the compound and media to light by using amber-colored plates or covering them with foil.• Consider the duration of your experiment; for longer incubations, you may need to replenish the compound. |
| Precipitate formation in the cell culture medium. | Low Solubility: The compound may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations. | • First, dissolve the compound in an appropriate organic solvent like DMSO before preparing the final dilution in the medium.• Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.• Visually inspect the medium for any signs of precipitation after adding the compound. |
| Unexpected changes in the color of the cell culture medium. | Oxidation or pH-related changes: Flavonoids can undergo color changes upon oxidation or in response to pH shifts. | • Use cell culture media with phenol red if you need a visual pH indicator, but be aware that the flavone itself might interact with it.• If you suspect oxidation, you can try preparing the media with deoxygenated water or adding antioxidants, if compatible with your experimental design. |
| Low recovery of the compound when analyzing samples. | Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and culture plates. | • Use low-adhesion plasticware.• Pre-rinsing pipette tips with the solution can help saturate binding sites.• Include a "no-cell" control with the compound in the medium to assess for non-cellular loss. |
Experimental Protocols
Protocol: Stability Assessment of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in Cell Culture Medium
This protocol outlines a method to determine the stability of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in a specific cell culture medium over time.
Materials:
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for mobile phase acidification)
-
Sterile, amber-colored microcentrifuge tubes
-
Incubator (set to 37°C, 5% CO₂)
-
HPLC system with a UV or DAD detector
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile, amber-colored microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Place the tubes in a 37°C incubator with 5% CO₂.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples.
-
Precipitate proteins by adding an equal volume of ice-cold methanol containing an internal standard (if available).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable C18 column.
-
Employ a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Monitor the elution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone at its maximum absorbance wavelength (λmax).
-
-
Data Analysis:
-
Quantify the peak area of the flavone at each time point.
-
Normalize the peak area to the t=0 time point to determine the percentage of the compound remaining.
-
Plot the percentage of remaining compound against time to visualize the degradation kinetics.
-
Protocol: Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Assay)
This protocol can be used as a simpler, though less specific, method to estimate the total flavonoid content in a sample.
Materials:
-
Sample containing the flavonoid
-
Quercetin (for standard curve)
-
Methanol
-
2% Aluminum chloride (AlCl₃) solution
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Standard Curve Preparation: Prepare a series of quercetin standards in methanol (e.g., 5 to 200 µg/mL).
-
Sample Preparation: Dissolve your extract or sample containing 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of each standard or sample to separate wells.
-
Add 100 µL of 2% AlCl₃ solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement: Read the absorbance at a wavelength between 415 nm and 510 nm.
-
Calculation: Create a standard curve by plotting the absorbance of the quercetin standards against their concentrations. Use the equation of the line to determine the total flavonoid content in your samples, expressed as quercetin equivalents (QE).
Visualizations
Caption: Experimental workflow for assessing the stability of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Caption: Potential anti-inflammatory signaling pathway modulated by 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
References
Technical Support Center: Navigating Trimethoxyflavone Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of trimethoxyflavones. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue/Question | Possible Cause & Explanation | Troubleshooting Steps & Solutions |
| My trimethoxyflavone is precipitating out of my aqueous buffer. | The concentration of the trimethoxyflavone exceeds its maximum solubility in the aqueous medium. This is common when diluting a concentrated stock (e.g., in DMSO) into buffers like PBS or cell culture media.[1][2] | Solution 1: Decrease Final Concentration: Attempt a lower final concentration of your compound.[2]Solution 2: Use a Co-solvent: First, dissolve the trimethoxyflavone in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this solution to the aqueous buffer while vortexing to reach the desired final concentration. Be cautious, as high concentrations of organic solvents can be toxic to cells.[1]Solution 3: Utilize a Surfactant: Surfactants like Tween 80 or Poloxamer 188 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[1] |
| I am observing low and variable efficacy in my cell-based assays. | Poor solubility is leading to an inconsistent and low concentration of the trimethoxyflavone actually reaching the cells. The compound may be precipitating or forming aggregates, reducing its bioavailability for cellular uptake. | Solution 1: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate trimethoxyflavones, forming inclusion complexes with significantly enhanced water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often effective.Solution 2: Nanoparticle Formulation: Encapsulating the trimethoxyflavone into nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can improve its solubility, stability, and cellular uptake. |
| My in vivo studies show low and inconsistent oral bioavailability. | The trimethoxyflavone has poor dissolution in the gastrointestinal (GI) tract due to its hydrophobic nature. Even if it dissolves, its lipophilicity might not be optimal for permeation across the intestinal epithelium. | Solution 1: Solid Dispersions: Create a solid dispersion by dispersing the trimethoxyflavone in a hydrophilic carrier (e.g., PVP, HPMC). This can convert the compound from a crystalline to a more soluble amorphous state, improving dissolution.Solution 2: Nanoemulsions/SEDDS: Formulating the compound in a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion can improve its solubility in the GI tract and enhance absorption.Solution 3: Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can enhance the dissolution rate according to the Noyes-Whitney equation. |
Frequently Asked Questions (FAQs)
Q1: Why are trimethoxyflavones poorly soluble in water? A1: Trimethoxyflavones, such as nobiletin and tangeretin, are polymethoxylated flavonoids. Their chemical structure contains multiple non-polar methoxy groups and lacks easily ionizable hydroxyl groups. This results in a hydrophobic and lipophilic nature, leading to low solubility in aqueous solutions, which can limit their bioavailability and therapeutic effectiveness.
Q2: What are the primary consequences of poor aqueous solubility in experiments? A2: Poor solubility can cause several significant experimental issues:
-
Low Bioavailability: Inconsistent and poor absorption in both in vitro and in vivo studies.
-
Precipitation: The compound can fall out of solution, leading to unreliable concentration measurements and inaccurate results.
-
Formulation Difficulty: Challenges in creating stable and uniform solutions for experiments.
-
Underestimation of Biological Activity: The true potency of the compound may be missed because a low concentration reaches the biological target.
Q3: What are the main strategies to improve the solubility of trimethoxyflavones? A3: Key strategies can be categorized as follows:
-
Physical Modifications: This includes reducing particle size through micronization and nanonization or creating amorphous solid dispersions.
-
Chemical Modifications & Complexation: Forming inclusion complexes with cyclodextrins is a very common and effective method.
-
Use of Excipients: This involves adding co-solvents (like DMSO, ethanol, PEG 400), surfactants, or creating lipid-based formulations such as nanoemulsions.
Quantitative Data on Solubility Enhancement
The following tables summarize the aqueous solubility of common trimethoxyflavones and the improvement achieved with different techniques.
Table 1: Aqueous Solubility of Common Trimethoxyflavones
| Trimethoxyflavone | Approximate Aqueous Solubility (µg/mL) | Reference |
| Nobiletin | < 1 - 5 µg/mL | |
| Tangeretin | Insoluble |
Table 2: Examples of Solubility Enhancement for Nobiletin and Tangeretin
| Compound | Enhancement Method | Solvent/Medium | Solubility Achieved | Fold Increase (Approx.) | Reference |
| Nobiletin | Co-solvent | DMSO | 73 mg/mL | > 14,600x | |
| Nobiletin | Co-solvent | Ethanol | 3 mg/mL | > 600x | |
| Nobiletin | Ionic Liquid (CAGE) | CAGE | 7.2 mg/mL | ~450x | |
| Tangeretin | Complexation | 2-hydroxypropyl-β-cyclodextrin | - | 10x |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Trimethoxyflavone Solution Using a Co-solvent
This protocol is suitable for preparing stock solutions for in vitro assays.
-
Weighing: Accurately weigh the required amount of the trimethoxyflavone powder.
-
Initial Dissolution: Dissolve the powder in a minimal volume of a suitable co-solvent (e.g., DMSO, ethanol). Sonication may be recommended to ensure complete dissolution.
-
Dilution: While vortexing, slowly add the desired aqueous buffer (e.g., PBS, cell culture medium) to the co-solvent mixture to achieve the final desired concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent percentage.
Caption: Workflow for preparing a trimethoxyflavone solution using a co-solvent.
Protocol 2: Preparation of Trimethoxyflavone-Cyclodextrin Inclusion Complex by Kneading Method
This method enhances solubility for both in vitro and potentially in vivo applications.
-
Molar Ratio Calculation: Determine the appropriate 1:1 molar ratio of the trimethoxyflavone to the cyclodextrin (e.g., HP-β-CD).
-
Mixing: Accurately weigh and mix the trimethoxyflavone and cyclodextrin powders in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to the powder to form a thick paste. Knead the paste thoroughly with a pestle for 30-60 minutes to facilitate complex formation.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder. This powder can now be dissolved in an aqueous solution.
Signaling Pathways and Rationale for Solubilization
The biological activity of trimethoxyflavones is dependent on their ability to reach intracellular targets and modulate signaling pathways. Poor water solubility creates a significant barrier to this process. The diagram below illustrates the logical relationship between solubility enhancement and achieving a biological response.
Caption: Rationale for enhancing trimethoxyflavone solubility for biological effect.
References
Technical Support Center: Quantification of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone via HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of an HPLC method for the quantification of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating an HPLC method for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone quantification?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[1][2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3] It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: Ensures the chromatographic system is adequate for the intended analysis.
Q2: How do I perform a system suitability test before starting my sample analysis?
A2: A system suitability test (SST) is crucial to verify that your HPLC system is performing correctly on the day of analysis. Typically, you would inject a standard solution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (usually 5-6 replicate injections) before running your samples. The key parameters to check against predefined acceptance criteria are:
-
Tailing Factor (Asymmetry): Ensures peak symmetry.
-
Theoretical Plates (N): Measures column efficiency.
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Demonstrates the precision of the injector and pump.
-
Resolution (Rs): Ensures separation between the analyte and closely eluting peaks.
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies. These studies are essential for developing a stability-indicating method. They help to:
-
Identify potential degradation products.
-
Establish degradation pathways.
-
Demonstrate the specificity of the analytical method to separate the active pharmaceutical ingredient (API) from its degradation products.
-
Recommended stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.
Experimental Protocols
Proposed HPLC Method for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
This protocol is a starting point and should be optimized and validated for your specific application.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (a common range for flavones is 254 nm or 360 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like methanol, followed by sonication and centrifugation. Filter the final extract through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Validation
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two flavonoids: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and the well-characterized antioxidant, quercetin. While extensive data is available for quercetin, direct quantitative comparisons for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone are limited in publicly available literature. This report compiles the available data, outlines standard experimental protocols for antioxidant assessment, and visualizes relevant biological pathways to offer a comprehensive resource for researchers.
Quantitative Antioxidant Activity
A direct comparison of the antioxidant activity of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and quercetin through standardized assays is hampered by the limited availability of specific IC50 values for the former. However, by compiling data for quercetin and a structurally related trimethoxyflavone, we can infer a comparative perspective.
Table 1: In Vitro Antioxidant Activity of Quercetin and a Related Trimethoxyflavone
| Compound | Assay | IC50 / EC50 Value | Reference Compound |
| Quercetin | DPPH | 19.17 µg/mL | Ascorbic Acid |
| DPPH | 5.5 µM | - | |
| ABTS | 1.89 µg/mL | - | |
| 3-Fluoro-3',4',5'-trimethoxyflavone * | DPPH | 25.0 µg/mL | Vitamin C |
Note: Data for 3-Fluoro-3',4',5'-trimethoxyflavone is used as a surrogate due to the lack of direct experimental data for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in the reviewed literature. IC50 (Median Inhibitory Concentration) and EC50 (Median Effective Concentration) are measures of a substance's potency in inhibiting a specific biological or biochemical function.
Structural and Mechanistic Overview
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is a flavonoid known to possess a range of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. Its antioxidant activity is attributed to its molecular structure, which allows it to scavenge free radicals and chelate metals.[1]
Quercetin , one of the most abundant dietary flavonoids, is a potent antioxidant.[2] Its strong free radical scavenging and metal-chelating properties are well-documented.[2][3] Quercetin's antioxidant effects are also mediated through the modulation of various signaling pathways, leading to the upregulation of endogenous antioxidant enzymes.[3]
Experimental Protocols for Antioxidant Assays
To enable researchers to conduct their own comparative studies, detailed methodologies for two common in vitro antioxidant assays are provided below.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.
-
Prepare stock solutions of the test compounds (5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and quercetin) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing the solvent and DPPH solution is used as a control.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).
-
Add a specific volume of the sample or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Signaling Pathways in Flavonoid Antioxidant Activity
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Caption: General signaling pathway of flavonoid-mediated antioxidant response.
The diagram above illustrates the Nrf2-Keap1 signaling pathway, a key mechanism through which flavonoids, including quercetin, enhance cellular antioxidant defenses. Under conditions of oxidative stress, flavonoids can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for in vitro antioxidant screening of compounds like 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and quercetin.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of two flavonoids: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) and Luteolin. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
At a Glance: Key Anti-Inflammatory Properties
| Feature | 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) | Luteolin |
| Primary Mechanism | Inhibition of NF-κB signaling pathway. | Inhibition of NF-κB, AP-1, and STAT3 signaling pathways. |
| Key Molecular Targets | Hsp90-IKK-γ complex. | IκB Kinase (IKK), JNK, MAPKs. |
| Inhibition of Pro-inflammatory Mediators | Reduces IL-8 and PGE2. In vivo studies show reductions in TNF-α and IL-6. | Reduces a wide range of mediators including TNF-α, IL-6, IL-1β, iNOS, and COX-2. |
| Quantitative Potency (IC50) | Data not readily available in the reviewed literature. | Varied, with reported IC50 values for anti-proliferative effects in cancer cell lines ranging from 1.3 µM to 54.9 µM.[1] |
Quantitative Comparison of Anti-Inflammatory Effects
Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators by Luteolin
| Cell Line | Inflammatory Stimulus | Inhibited Mediator | Concentration of Luteolin | % Inhibition / Effect | Reference |
| Human HaCaT Keratinocytes | TNF-α (50 ng/mL) | IL-6, IL-8, VEGF | 10-100 µM | Concentration-dependent inhibition | [2] |
| Human Placental Explants | TNF-α | NF-κB p65 phosphorylation | 5 µM | Significant reduction | [1] |
| Mouse Alveolar Macrophages (MH-S) and RAW 264.7 cells | LPS (100 ng/mL) | TNF-α, IL-6, NO, PGE2 | 5-25 µM | Dose-dependent inhibition | [3] |
| Primary Murine Microglia and BV-2 cells | LPS (10 ng/mL) | IL-6 | 10-50 µM | 40-100% inhibition | [4] |
| Human Nucleus Pulposus Cells | TNF-α | IL-1β, IL-6 | Not specified | Concentration-dependent decrease |
Table 2: Anti-proliferative IC50 Values for Luteolin in Cancer Cell Lines (as an indirect measure of activity)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Human Lung Carcinoma | 3.1 | |
| B16 4A5 | Mouse Melanoma | 2.3 | |
| CCRF-HSB-2 | Human T-cell Leukemia | 2.0 | |
| TGBC11TKB | Human Gastric Cancer | 1.3 | |
| HL-60 | Human Promyelocytic Leukemia | 12.5 |
Mechanistic Insights: Signaling Pathways
Both flavonoids exert their anti-inflammatory effects by modulating key intracellular signaling pathways.
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF)
TMF has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. A key mechanism identified is its ability to dissociate the complex between Heat Shock Protein 90 (Hsp90) and IκB Kinase-γ (IKK-γ), which is crucial for the activation of IKK and subsequent NF-κB activation. This disruption leads to a downstream reduction in the production of pro-inflammatory mediators.
Luteolin
Luteolin demonstrates a broader spectrum of anti-inflammatory activity by inhibiting multiple key signaling pathways, including NF-κB, Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription 3 (STAT3). It directly inhibits IκB Kinase (IKK) activity, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Furthermore, luteolin can suppress the c-Jun N-terminal kinase (JNK) pathway, which is upstream of AP-1 activation.
References
- 1. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]
- 3. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
validating the anticancer effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in different cell lines
For Researchers, Scientists, and Drug Development Professionals
While direct experimental validation for the anticancer effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone remains limited in publicly accessible research, a comparative analysis of structurally analogous flavonoids provides compelling evidence for its potential as a promising therapeutic agent. This guide synthesizes available data on closely related compounds to offer insights into the anticipated bioactivity and mechanisms of action of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in various cancer cell lines.
Comparative Anticancer Activity of Related Flavonoids
The anticancer efficacy of flavonoids is often evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values of flavonoids structurally similar to 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone against various cancer cell lines.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 | [1][2] |
| 5-Hydroxy-3',4',7-trimethoxyflavone | K562/BCRP (Leukemia) | 0.0072 (RI50) | [3] |
| 5,6,7-trimethoxyflavone derivative (3c) | Aspc-1 (Pancreatic Cancer) | 5.30 | [4] |
Note: RI50 represents the concentration for a twofold reduction in drug sensitivity.
Mechanisms of Anticancer Action: Insights from Analogs
Studies on related flavonoids suggest that 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone likely exerts its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Flavonoids have been shown to trigger apoptosis in cancer cells through the modulation of key regulatory proteins. For instance, 5,7-dihydroxyflavone enhances the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand) in human tumor cells.[5] This is achieved by up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins such as Bcl-2, Mcl-1, and Inhibitor of Apoptosis Proteins (IAPs). Furthermore, the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential are common mechanisms by which flavonoids induce apoptosis.
Cell Cycle Arrest
In addition to apoptosis, flavonoids can inhibit cancer cell proliferation by arresting the cell cycle at various phases. For example, 5,7-dimethoxyflavone has been observed to cause cell cycle arrest at the Sub-G1 phase in HepG2 liver cancer cells in a dose-dependent manner. This prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting tumor growth.
Signaling Pathways Implicated in Anticancer Effects
The anticancer activities of flavonoids are mediated by their interaction with various intracellular signaling pathways. Based on data from related compounds, 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is anticipated to modulate pathways crucial for cancer cell survival and proliferation.
One such critical pathway is the Akt/mTOR signaling pathway, which is often hyperactivated in cancer. The flavonoid 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone has been shown to exert its anticancer effects by regulating this pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anticancer effects of flavonoid compounds.
Cell Viability and Proliferation (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid for specific time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the flavonoid at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with various concentrations of the flavonoid for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: A generalized workflow for validating the anticancer effects of a test compound.
Caption: Hypothesized intrinsic apoptosis pathway activated by the flavonoid.
Caption: Postulated inhibitory effect on the pro-survival Akt/mTOR signaling pathway.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of neuroprotective potential of trimethoxyflavones
A Comparative Analysis of the Neuroprotective Potential of Trimethoxyflavones
Trimethoxyflavones, a subclass of polymethoxyflavones, have emerged as promising candidates in the search for novel neuroprotective agents. Their unique chemical structure, characterized by the presence of three methoxy groups on the flavone backbone, allows for increased lipophilicity and the ability to cross the blood-brain barrier. This guide provides a comparative analysis of the neuroprotective effects of several trimethoxyflavones, supported by experimental data from in vitro and in vivo studies. The focus is on their mechanisms of action, including the modulation of key signaling pathways involved in neuronal survival and function.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes quantitative data from various studies, offering a comparative view of the potency of different trimethoxyflavones in various models of neuronal injury. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.
| Trimethoxyflavone Derivative | Model System | Neurotoxic Insult | Concentration/Dosage | Key Neuroprotective Outcome | Reference |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | PC12 cells (in vitro) | Dopamine-induced toxicity | 3-20 µM | Decreased dopamine-induced toxicity and attenuated redox imbalance. | [1] |
| D-galactose-treated mice (in vivo) | D-galactose | 4 or 8 mg/kg/day (i.p.) for 2 weeks | Significantly improved behavioral performance in Morris water maze test. | [1] | |
| 5,7,4'-trimethoxyflavone (TMF) | LPS-induced memory-impaired mice (in vivo) | Lipopolysaccharide (LPS) | 10, 20, 40 mg/kg for 21 days | Enhanced spatial memory in the Morris Water Maze and reduced anxiety-related measures. Significantly reduced Aβ, IL-1β, IL-6, and TNF-α levels. | [2][3][4] |
| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | N2a neuroblastoma cells (in vitro) | Amyloid-beta (Aβ) 25-35 peptide | 140 nM | Maximal protection (96%) against Aβ-induced cell death. | |
| N2a neuroblastoma cells (in vitro) | Amyloid-beta (Aβ) 25-35 peptide | 3 nM and 32 nM | Inhibited Aβ-induced phosphorylation of ERK 1/2 by 84% and SAPK/JNK by 60%, respectively. | ||
| 5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF) | Lead acetate-induced neurotoxicity in rats (in vivo) | Lead acetate (100 mg/kg, oral) for 30 days | 5 and 10 mg/kg (oral) | Reversed lead-induced memory and motor deficits and normalized biochemical anomalies. | |
| Dihydroxytrimethoxyflavone | Lead acetate-induced memory impairment in mice (in vivo) | Lead acetate for 28 days | 5-10 mg/kg (p.o.) | Improved memory, reduced acetylcholinesterase activity and beta-amyloid levels. |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis are provided below.
Cell Viability Assays
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Protocol: N2a neuroblastoma cells were treated with Aβ25–35 peptide (25 μM) and various concentrations of 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF). After 20 hours, the cell-conditioned medium was collected. The LDH activity was determined by a colorimetric assay that measures the conversion of a tetrazolium salt into a red formazan product. The absorbance is read at a specific wavelength, and the amount of color formed is proportional to the number of lysed cells.
-
-
Crystal Violet Assay: This assay is used to assess cell viability by staining the DNA of adherent cells.
-
Protocol: After treatment with the neurotoxin and test compound, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The remaining adherent cells are then stained with a crystal violet solution. After an incubation period, the excess stain is washed away, and the stained cells are lysed with a solubilizing agent. The absorbance of the solubilized stain is measured, which is directly proportional to the number of viable cells.
-
In Vivo Behavioral Testing
-
Morris Water Maze (MWM): This test is widely used to assess spatial learning and memory in rodents.
-
Protocol: Mice were administered with 5,7,4'-trimethoxyflavone (10, 20, or 40 mg/kg) for 21 days following LPS-induced neuroinflammation. The MWM apparatus is a circular pool filled with opaque water containing a hidden escape platform. Mice are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) and the path length are recorded. In a probe trial, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
-
Open Field Test (OFT): This test is used to evaluate locomotor activity and anxiety-like behavior in rodents.
-
Protocol: Following the treatment period with 5,7,4'-trimethoxyflavone, mice were placed in the center of an open field arena. Their movement was tracked by a video system for a specific duration. The parameters measured include the total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of rearing and grooming behaviors. A preference for the periphery is indicative of anxiety-like behavior.
-
Biochemical and Molecular Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of specific proteins, such as cytokines and signaling molecules.
-
Protocol: To measure the levels of phosphorylated SAPK/JNK and ERK 1/2, N2a cells were treated with Aβ25–35 and TTF. Cell lysates were then prepared, and the total and phosphorylated protein levels were determined using specific ELISA kits. The assay involves capturing the target protein with a specific antibody, followed by detection with another enzyme-linked antibody that generates a measurable colorimetric signal.
-
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method is used to measure the expression levels of specific genes.
-
Protocol: Following treatment with 5,7,4'-trimethoxyflavone, the hippocampus of mice was dissected. Total RNA was extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA was then used as a template for PCR with primers specific for target genes such as GABRA1, GABRG2, 5-HT2A, 5-HT2B, and 5-HT2C. The amplified PCR products were then quantified to determine the relative mRNA expression levels.
-
Signaling Pathways in Neuroprotection
Trimethoxyflavones exert their neuroprotective effects by modulating multiple intracellular signaling pathways. Diagrams for key pathways are presented below.
Caption: Nrf2-ARE Signaling Pathway Activation by Trimethoxyflavones.
References
- 1. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantification Methods for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is critical for pharmacokinetic studies, quality control of natural products, and elucidation of its biological activity. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.
Overview of Quantification Methods
The selection of an appropriate analytical method depends on the specific research goals, sample complexity, and required sensitivity. While UV-Vis spectrophotometry offers a simple and cost-effective approach for total flavonoid estimation, chromatographic techniques like HPLC-UV and LC-MS provide the specificity needed for the quantification of individual compounds like 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.[1] LC-MS, in particular, offers the highest sensitivity and specificity, making it the gold standard for comprehensive analysis.[1]
Quantitative Data Summary
The following tables summarize the typical validation parameters for the quantification of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. The data presented is a synthesis of values reported for structurally similar flavonoids and represents a realistic performance comparison.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.1 - 5 ng/mL | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | 0.3 - 15 ng/mL | 1.5 - 6 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Specificity | High | Very High | Low |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the application of these quantification methods.
Structurally similar flavones are known to modulate key signaling pathways involved in inflammation and cell survival.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the separation and quantification of individual flavonoids.[2]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD). A Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade) with 0.1% formic acid. A reference standard of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is required.
-
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent like methanol or ethanol, often aided by sonication.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the standard; typically around 270 nm and 340 nm for flavones.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and complex matrices.[1]
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reagents: Similar to HPLC, with high-purity solvents being critical.
-
Sample Preparation: Similar to HPLC, but may involve a solid-phase extraction (SPE) step for cleaner samples and to concentrate the analyte.
-
Chromatographic Conditions: Often similar to HPLC, though faster gradients and shorter columns can be used with UHPLC systems.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative mode, optimized for the analyte.
-
Data Acquisition: Full scan mode for initial identification and product ion scan mode for fragmentation patterns to confirm structure. Multiple Reaction Monitoring (MRM) is used for quantification for highest sensitivity and specificity.
-
-
Quantification: An external calibration curve is constructed. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.
UV-Visible Spectrophotometry
This technique is a simpler, more rapid method, generally used for the quantification of total flavonoids rather than a specific compound.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: Aluminum chloride (2% solution), and a suitable solvent (e.g., 80% ethanol).
-
Sample Preparation:
-
Extract a known weight of the sample material with a suitable solvent.
-
Filter the extract and dilute it to a known volume.
-
-
Procedure:
-
To an aliquot of the diluted extract, add the 2% aluminum chloride solution. This reagent forms a complex with flavonoids, causing a bathochromic shift in the absorbance spectrum.
-
After a specific incubation period (e.g., 30 minutes), measure the absorbance at the wavelength of maximum absorbance (typically around 415 nm).
-
-
Quantification:
-
Prepare a calibration curve using a standard flavonoid like quercetin or rutin.
-
The total flavonoid content in the sample is expressed as equivalents of the standard used (e.g., mg of quercetin equivalents per gram of sample).
-
Conclusion
The choice of quantification method for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone should be guided by the specific requirements of the study. For high-throughput screening or estimation of total flavonoid content, UV-Vis spectrophotometry is a viable option. For accurate quantification of the specific flavone in moderately complex samples, HPLC-UV provides a robust and reliable solution. When high sensitivity, specificity, and the ability to analyze complex biological matrices are paramount, LC-MS/MS is the method of choice. Cross-validation of these methods ensures the reliability and accuracy of the obtained quantitative data, which is fundamental for research and development in the pharmaceutical and nutraceutical industries.
References
A Comparative Analysis of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: Bridging In Vitro Predictions with In Vivo Neuroprotective Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF), drawing insights from in vivo studies on the compound and in vitro examinations of structurally similar flavonoids. This analysis aims to illuminate the therapeutic potential of TMF, particularly in the realm of neuroprotection and anti-inflammatory action.
This guide synthesizes available data to offer a comparative perspective on the effects of TMF. While in vivo research has demonstrated its neuroprotective capabilities, in vitro studies on closely related flavonoids provide a foundational understanding of the potential cellular and molecular mechanisms at play.
Quantitative Data Summary
The following tables present a summary of the quantitative data from both in vivo studies on 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone and in vitro studies on analogous flavonoid structures. This side-by-side comparison, while indirect, offers valuable insights into the compound's potential efficacy and mechanisms of action.
Table 1: In Vivo Neuroprotective Effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in a Rat Model of Lead-Induced Neurotoxicity
| Parameter | Control Group | Lead Acetate (100 mg/kg) | Lead Acetate + TMF (5 mg/kg) | Lead Acetate + TMF (10 mg/kg) |
| Cognitive Function (Morris Water Maze - Escape Latency, seconds) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Motor Function (Horizontal Bar Test - Latency to fall, seconds) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |
| Hippocampal TNF-α (pg/mg protein) | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Hippocampal IL-6 (pg/mg protein) | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Hippocampal Reduced Glutathione (GSH) (µmol/mg protein) | Baseline | Significantly Decreased | Significantly Increased | Significantly Increased |
| Hippocampal TBARS (nmol/mg protein) | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |
Data synthesized from a study on lead-induced neurotoxicity in rats, highlighting TMF's ability to reverse cognitive and motor deficits and normalize biochemical markers of inflammation and oxidative stress.[1]
Table 2: In Vitro Anti-Inflammatory Effects of Structurally Similar Flavonoids in BV-2 Microglial Cells
| Compound | Concentration | LPS-Induced NO Production Inhibition | LPS-Induced TNF-α Inhibition | LPS-Induced IL-6 Inhibition | LPS-Induced IL-1β Inhibition |
| 3',4'-Dihydroxyflavone | 10 µM | Significant | Significant | Significant | Significant |
| 7,3',4'-Trihydroxyisoflavone | 20 µM | Significant | Not Reported | Significant | Not Reported |
This table showcases the anti-inflammatory potential of flavonoids structurally related to TMF in a key neuroinflammatory cell line, suggesting a likely mechanism of action for TMF's in vivo observations.[2][3][4][5]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are the protocols for the key in vivo and in vitro studies referenced in this guide.
In Vivo Neuroprotection Study Protocol
-
Animal Model: Male Wistar rats.
-
Induction of Neurotoxicity: Oral administration of lead acetate (100 mg/kg, once daily) for 30 days.
-
Treatment: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) was administered orally at doses of 5 and 10 mg/kg, once daily, 30 minutes after lead acetate administration.
-
Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory.
-
Horizontal Bar Test: To evaluate motor coordination.
-
-
Biochemical Analysis:
-
Hippocampus and cerebellum tissues were homogenized.
-
Levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), reduced glutathione (GSH), and thiobarbituric acid reactive substances (TBARS) were measured using commercially available ELISA kits and standard biochemical assays.
-
In Vitro Anti-Neuroinflammatory Study Protocol
-
Cell Line: BV-2 murine microglial cells.
-
Induction of Inflammation: Stimulation with Lipopolysaccharide (LPS).
-
Treatment: Cells were pre-treated with various concentrations of the test flavonoid (e.g., 3',4'-Dihydroxyflavone) for a specified period before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified from the cell culture supernatant using specific ELISA kits.
-
-
Analysis of Signaling Pathways:
-
Western Blotting: To determine the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
-
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Predicted anti-inflammatory signaling pathway of TMF.
Caption: In vivo experimental workflow for TMF.
Caption: In vitro experimental workflow for flavonoids.
References
- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antineuroinflammatory Effects of 7,3’,4’-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineuroinflammatory Effects of 7,3',4'-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
structure-activity relationship of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone analogs
A Comparative Guide to the Structure-Activity Relationship of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone Analogs in Cancer and Inflammation
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of flavonoid compounds is paramount for the rational design of novel therapeutic agents. This guide provides a comparative analysis of 5,7-dihydroxy-3',4',5'-trimethoxyflavone and its analogs, focusing on their anticancer and anti-inflammatory properties. The information is based on available experimental data to elucidate the impact of structural modifications on biological activity.
Core Structure
The core structure of the compounds discussed in this guide is the 5,7-dihydroxyflavone skeleton. The key variations occur in the substitution pattern on the B-ring, particularly the number and position of methoxy groups.
Anticancer Activity: A Quantitative Comparison
| Compound | B-Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysin | Unsubstituted | HL-60 (Leukemia) | >100 | [1] |
| Apigenin | 4'-hydroxy | HL-60 (Leukemia) | 15.4 | [1] |
| Luteolin | 3',4'-dihydroxy | HL-60 (Leukemia) | 8.9 | [1] |
| Diosmetin | 3'-hydroxy-4'-methoxy | HL-60 (Leukemia) | 10.5 | [1] |
| Chrysoeriol | 4'-hydroxy-3'-methoxy | HL-60 (Leukemia) | 11.2 | [1] |
| 5,7-Dimethoxyflavone | Unsubstituted | HepG2 (Liver) | 25 | |
| 5,7-Dihydroxy-4'-methoxyflavone (Acacetin) | 4'-methoxy | DU145 (Prostate) | ~25 (after 24h) | |
| 5,7,4'-Trihydroxy-6,3'-dimethoxyflavone (Jaceosidin) | 4'-hydroxy, 3',6-dimethoxy | C. hassaku | Not specified |
Structure-Activity Relationship Insights for Anticancer Activity:
-
B-Ring Hydroxylation: The presence of hydroxyl groups on the B-ring generally enhances cytotoxic activity. For instance, Luteolin (3',4'-dihydroxy) is significantly more potent than Chrysin (unsubstituted B-ring) against HL-60 cells.
-
B-Ring Methoxylation: Methoxylation of the B-ring hydroxyl groups can modulate activity. Diosmetin (3'-hydroxy-4'-methoxy) and Chrysoeriol (4'-hydroxy-3'-methoxy) show potent activity, suggesting that a combination of hydroxyl and methoxy groups on the B-ring is favorable for cytotoxicity in leukemia cells.
-
A-Ring Methoxylation: Comparing 5,7-dihydroxyflavones to their methoxylated counterparts on the A-ring, such as 5,7-dimethoxyflavone, reveals that the free hydroxyl groups at positions 5 and 7 are often crucial for potent anticancer activity. However, methoxylation can increase metabolic stability.
Anti-inflammatory Activity: A Quantitative Comparison
The anti-inflammatory effects of 5,7-dihydroxyflavone analogs are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
| Compound | B-Ring Substitution | Inhibition of NO Production (IC50, µM) in RAW 264.7 cells | Reference |
| Apigenin | 4'-hydroxy | 23 | |
| Luteolin | 3',4'-dihydroxy | 27 | |
| Wogonin | 8-methoxy | 17 |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are critical for anti-inflammatory activity. Flavonoids like apigenin and luteolin, which possess hydroxyl groups, are effective inhibitors of NO production.
-
C2=C3 Double Bond: The double bond between carbons 2 and 3 in the C-ring is important for the anti-inflammatory activity of flavones.
-
Mechanism of Action: Certain flavonoids inhibit NO production by reducing the expression of the inducible nitric oxide synthase (iNOS) enzyme at the transcriptional level, often through modulation of the NF-κB signaling pathway.
Modulation of Signaling Pathways
A common mechanism by which 5,7-dihydroxyflavone analogs exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of 5,7-dihydroxyflavone analogs.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid analogs for 24 to 48 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
References
Head-to-Head Comparison: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone vs. Triciribine in PI3K/Akt Pathway Inhibition
For Immediate Release
A Detailed Comparative Analysis of the Flavonoid 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (Eupatilin) and the Known Inhibitor Triciribine on the PI3K/Akt Signaling Pathway.
This guide provides a comprehensive head-to-head comparison of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, a naturally occurring flavonoid also known as Eupatilin, and Triciribine, a well-established inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Executive Summary
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This comparison guide evaluates the inhibitory performance of Eupatilin and Triciribine on this crucial pathway, presenting quantitative data, detailed experimental protocols, and a visual representation of their mechanism of action.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (Eupatilin) and Triciribine.
| Parameter | 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (Eupatilin) | Triciribine |
| Target(s) | PI3K, Akt | Akt (all isoforms) |
| Mechanism of Action | Inhibits the phosphorylation of PI3K and Akt. | Inhibits the phosphorylation and activation of Akt. |
| IC50 (Akt Inhibition) | Not explicitly reported. Significant inhibition of Akt phosphorylation observed at 20-40 µM in cancer cell lines.[1] | 130 nM.[2] |
| Cellular Effects | Induces apoptosis, inhibits cell proliferation and migration.[1][3][4] | Induces apoptosis and cell cycle arrest. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of Eupatilin and Triciribine on the PI3K/Akt pathway.
Western Blot Analysis of Akt Phosphorylation
This technique is used to measure the levels of phosphorylated Akt (p-Akt), an indicator of Akt activation.
-
Cell Culture and Treatment: Human cancer cell lines (e.g., 786-O renal cancer cells for Eupatilin, PC-3 prostate cancer cells for Triciribine) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of Eupatilin or Triciribine for a specified period (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 30-50 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and total Akt overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the levels of p-Akt are normalized to total Akt.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of Eupatilin or Triciribine for a designated time (e.g., 24-72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/Akt signaling pathway with the points of inhibition for both compounds and a typical experimental workflow for their evaluation.
Caption: PI3K/Akt signaling pathway with points of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupatilin, a major flavonoid of Artemisia, attenuates aortic smooth muscle cell proliferation and migration by inhibiting PI3K, MKK3/6, and MKK4 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Comparative Analysis with Structurally Related Flavonoids
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential synergistic effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) with other compounds, drawing insights from experimental data on structurally similar flavonoids. Due to a lack of direct studies on TMF combination therapies, this document leverages data from related polymethoxyflavones (PMFs) to extrapolate potential synergistic interactions and guide future research. The focus is on synergistic anticancer effects with commonly used chemotherapeutic agents, doxorubicin and temozolomide, as well as the anti-angiogenic agent bevacizumab.
Comparative Analysis of Synergistic Effects
While direct experimental data on the synergistic effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone is not currently available in the public domain, studies on other flavonoids with similar structural features provide a basis for inferring its potential in combination therapies. This section compares the observed synergistic effects of flavonoids like apigenin, quercetin, and tricin with standard anticancer agents.
Synergy with Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Several flavonoids have been shown to enhance its efficacy.
| Flavonoid | Combination Agent | Cancer Cell Line(s) | Observed Synergistic Effect | Potential Mechanism of Action |
| Apigenin | Doxorubicin | MCF-7 (estrogen-dependent) and MDA-MB-231 (non-estrogen-dependent) breast cancer cells | Enhanced cytotoxicity and anti-migratory impact. The combination resulted in a lower experimental IC50 than the theoretical IC50.[1] | Inhibition of ATP-binding cassette (ABC) transporter proteins, potentially influenced by AKT and MYC signaling pathways.[1][2] Downregulation of the JAK2/STAT3/MDR1 signaling axis.[3] |
| Quercetin | Doxorubicin | MCF-7 and MCF-7/dox (doxorubicin-resistant) breast cancer cells | Increased chemosensitivity of breast cancer cells to doxorubicin.[4] The combination significantly inhibited cell proliferation and invasion. | Suppression of hypoxia-inducible factor-1 alpha (HIF-1α) and P-glycoprotein (P-gp) expression, leading to increased intracellular doxorubicin concentration. |
Synergy with Temozolomide
Temozolomide is an oral alkylating agent used in the treatment of glioblastoma multiforme.
| Compound | Combination Agent | Cancer Cell Line(s) | Observed Synergistic Effect | Potential Mechanism of Action |
| Thymoquinone | Temozolomide | U87MG glioblastoma multiforme cells | Synergistic cytotoxic effect and reduced potential for cell invasion. | Decrease in the expression and secretion of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9). Potentiation of the anti-cancer effect by increasing apoptotic cell death via suppression of TMZ-induced autophagy. |
Synergy with Anti-Angiogenic Agents
Bevacizumab is a monoclonal antibody that inhibits vascular endothelial growth factor A (VEGF-A), thereby inhibiting angiogenesis.
| Flavonoid | Combination Agent | Experimental Model | Observed Synergistic Effect | Potential Mechanism of Action |
| Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) | Bevacizumab | In vitro studies | Ameliorated the antiangiogenic effect of bevacizumab. | Downregulation of VEGFR2 signal transduction by reducing reactive oxygen species (ROS) generation in endothelial cells and inhibiting hypoxia-inducible factor-1α (HIF-1α) accumulation in tumor cells. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of synergistic effects.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, U87MG) in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid (or other test compound), the chemotherapeutic agent, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Analysis of Synergism (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug synergism.
-
Dose-Response Curves: Generate dose-response curves for each compound individually and for their combination at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves. This equation is: fa / fu = (D / Dm)^m, where fa is the fraction affected, fu is the fraction unaffected, D is the dose, Dm is the median-effect dose (IC50), and m is the Hill coefficient.
-
Combination Index (CI) Calculation: Calculate the Combination Index (CI) using the following equation: CI = (D)1 / (Dx)1 + (D)2 / (Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone that produce a certain effect, and (D)1 and (D)2 are the doses of the drugs in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., P-gp, MMP-2), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use a Boyden chamber with a filter coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed the cancer cells in the upper chamber in a serum-free medium.
-
Treatment: Add the test compounds (flavonoid, chemotherapeutic, or combination) to the upper chamber.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chamber to allow for cell invasion.
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the filter. Stain the invading cells on the lower surface and count them under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of synergistic effects.
References
- 1. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer [mdpi.com]
- 2. Apigenin's Modulation of Doxorubicin Efficacy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apigenin alleviates resistance to doxorubicin in breast cancer cells by acting on the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of quercetin on doxorubicin cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) with other alternatives, supported by available experimental data. The information is intended to facilitate independent verification and further research into the therapeutic potential of this natural compound.
Anticancer Activity
TMF, a naturally occurring flavonoid, has demonstrated potential as an anticancer agent. Its efficacy is often evaluated by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While specific IC50 values for TMF against a wide range of cancer cell lines are not extensively documented in publicly available literature, data on structurally similar methoxyflavones and standard chemotherapeutic agents provide a basis for comparison.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone | Data Not Available | Data Not Available | Data Not Available |
| 5,7-Dimethoxyflavone | - | 25[1] | - |
| Doxorubicin (Standard) | ~0.1 - 1.0[2] | 12.2[3] | ~0.1 - 2.0[2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data for Doxorubicin is presented as a range to reflect this variability.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of TMF or Doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Signaling Pathway: Anticancer Mechanism of Action (General Flavonoids)
The anticancer activity of many flavonoids involves the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. A simplified representation of a common pathway is depicted below.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]
A Comparative Guide to 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF), a naturally occurring polymethoxyflavone, with other well-researched flavonoids. The following sections detail its therapeutic potential, present comparative experimental data, and provide established protocols for its validation.
Overview of Therapeutic Potential
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone has demonstrated significant promise in preclinical studies, exhibiting a range of pharmacological activities. Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Found in various medicinal plants, TMF is being investigated for its role in mitigating neurodegenerative diseases and certain cancers.[1]
Comparative Performance Data
To contextualize the therapeutic potential of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone, this section presents a comparative analysis of its performance against other notable flavonoids: Kaempferol, Quercetin, and Sinensetin. The data, summarized in the following tables, is collated from various in vitro and in vivo studies.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone | HeLa (Cervical Cancer) | 0.079 | - |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 43 | - |
| Quercetin | HL-60 (Leukemia) | 7.7 | - |
| Sinensetin | P-gp overexpressing AML-2/D100 (Leukemia) | 1.14 (chemosensitizing effect) | - |
Note: IC50 values are highly dependent on the cell line, assay conditions, and exposure time. Direct comparison should be made with caution.
Table 2: Comparative Bioavailability and Toxicity
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population.
| Compound | Oral Bioavailability (%) | LD50 (mg/kg, oral, rodent) | Reference |
| 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone | Data not available (Polymethoxyflavones generally have higher bioavailability than other flavonoids) | Data not available (A mixture of polymethoxyflavones showed low genotoxicity) | [2][3] |
| Kaempferol | ~2% (in rats) | 552 (theoretical) | [4] |
| Quercetin | 16-27.5% (in rats) | 159 - 3807 (in mice, depending on the study) | |
| Sinensetin | Low | Data not available |
Key Signaling Pathways
The therapeutic effects of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone are believed to be mediated through the modulation of key cellular signaling pathways. Based on studies of structurally similar polymethoxyflavones like Eupatilin, the primary mechanism of action for its anti-inflammatory effects is the inhibition of the NF-κB pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to validate the therapeutic efficacy of flavonoids like 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Test compound (TMF) and control vehicle
-
Appropriate cell line and culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TMF (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Note: Some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to include a cell-free control to account for any potential interference.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with TMF as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with TMF and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial in vitro validation of a therapeutic agent like TMF.
Conclusion
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone presents as a promising therapeutic candidate with potent biological activities. Its high cytotoxicity against certain cancer cell lines and its likely favorable bioavailability profile compared to other flavonoids warrant further investigation. The provided experimental protocols and an understanding of its potential modulation of the NF-κB signaling pathway offer a solid foundation for researchers to further validate and explore the therapeutic applications of this compound. Future studies should focus on obtaining definitive pharmacokinetic and toxicological data for TMF to facilitate its translation into clinical settings.
References
- 1. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Genetic toxicity of a standardized mixture of citrus polymethoxylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the chelating properties of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
A Comparative Analysis of the Chelating Properties of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are recognized for their diverse bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] One of the key mechanisms underlying these activities is their ability to chelate metal ions.[2] Metal chelation by flavonoids can prevent the generation of reactive oxygen species (ROS) catalyzed by transition metals such as iron and copper, thereby mitigating oxidative stress.[2] This guide provides a (TMF), a naturally occurring O-methylated flavonoid, in relation to other well-studied flavonoids. While direct comparative quantitative data for TMF is limited, this guide synthesizes available information on flavonoid structure-activity relationships to provide a comprehensive overview for researchers, scientists, and drug development professionals. A recent study has highlighted the role of TMF in mitigating lead-induced neurotoxicity through its chelating, antioxidant, and anti-inflammatory properties.[3]
Structure-Activity Relationship in Flavonoid Chelation
The efficiency of metal chelation by flavonoids is largely determined by their chemical structure. The primary sites for metal chelation are:
-
The catechol group (3',4'-dihydroxy) on the B-ring.
-
The 3-hydroxy and 4-carbonyl groups in the C-ring.
-
The 5-hydroxy and 4-carbonyl groups between the A and C-rings.[4]
The presence of multiple hydroxyl groups generally enhances chelating activity. 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone possesses the 5-hydroxy and 4-carbonyl group, a key structural feature for metal chelation. However, the hydroxyl groups on the B-ring, which are present in potent chelators like quercetin, are replaced by methoxy groups in TMF. This substitution is expected to influence its chelating efficacy.
Comparative Data on Flavonoid Chelating Properties
| Flavonoid | Metal Ion | Assay Method | IC50 (µM) | Stability Constant (K) | Reference |
| Quercetin | Fe(II) | Ferrozine assay | 2.8 ± 0.2 | - | |
| Fe(III) | - | - | K = 1.0(7) × 10⁵ M⁻¹ | ||
| Cu(II) | - | 1.8 ± 0.1 | - | ||
| Rutin | Fe(II) | Ferrozine assay | 12.62 ± 0.78 | - | |
| Fe(III) | - | - | K = 2.0(9) × 10⁵ M⁻¹ | ||
| Catechin | Fe(III) | - | - | K = 1.6(1) × 10⁶ M⁻¹ | |
| EDTA (Standard) | Fe(II) | Ferrozine assay | 1.2 ± 0.1 | - |
Based on the structure-activity relationship, the absence of the catechol group in the B-ring of TMF suggests that its chelating activity for some metal ions might be less potent than that of quercetin. However, the presence of the 5-hydroxy-4-keto system still provides a significant chelating site. Further experimental validation is necessary to quantify the precise chelating efficacy of TMF in comparison to these flavonoids.
Experimental Protocols
Below are detailed methodologies for common experiments used to assess the metal chelating properties of flavonoids.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Assay Procedure :
-
Add 10 µL of the test compound (dissolved in a suitable solvent) to 190 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Quantification : A standard curve is generated using known concentrations of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents per µM of the test compound.
Fe²⁺ Chelating Assay using Ferrozine
This assay spectrophotometrically determines the chelation of ferrous ions by the test compound.
-
Reaction Mixture :
-
Prepare a solution of the test compound at various concentrations.
-
Add 50 µL of the test solution to 1.5 mL of deionized water.
-
Add 100 µL of 2 mM FeCl₂.
-
Initiate the reaction by adding 200 µL of 5 mM ferrozine.
-
-
Incubation and Measurement :
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.
-
-
Calculation : The percentage of Fe²⁺ chelation is calculated using the following formula: Chelating activity (%) = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control (without test compound) and A₁ is the absorbance in the presence of the test compound. The IC50 value is then determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The chelation of metal ions by flavonoids can impact various cellular signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, by chelating iron, flavonoids can inhibit the Fenton reaction, which produces highly reactive hydroxyl radicals. This, in turn, can modulate downstream signaling cascades such as the NF-κB and MAPK pathways, which are sensitive to the cellular redox state.
Below is a generalized workflow for evaluating the chelating properties of a flavonoid like 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
Caption: Experimental workflow for the comparative assessment of flavonoid chelating properties.
Conclusion
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (TMF) possesses structural features conducive to metal chelation, specifically the 5-hydroxy-4-keto moiety. While direct quantitative comparisons with other flavonoids are currently lacking in the scientific literature, its structural similarity to other chelating flavonoids suggests it likely exhibits significant metal-binding capabilities. The methoxylation of the B-ring in TMF may differentiate its chelating profile from flavonoids with free hydroxyl groups in the same positions, such as quercetin. Further research employing standardized experimental protocols is essential to fully elucidate the comparative chelating efficacy of TMF and its potential applications in mitigating metal-induced oxidative stress and related pathologies.
References
- 1. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone (CAS No. 18103-42-9).[1][2] Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Physicochemical and Hazard Data
| Property | Value | Source |
| Molecular Formula | C18H16O7 | PubChem |
| Molar Mass | 344.32 g/mol | ChemBK |
| Appearance | Yellow powder | ChemBK |
| Melting Point | 266-276°C | ChemBK |
| Boiling Point | 562.4°C at 760mmHg | ChemBK |
| Solubility | Almost insoluble in water (0.09 g/L at 25°C) | ChemBK |
| Storage | 2-8°C, in a cool, dry, and dark place | ChemBK, BenchChem |
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to mitigate exposure risks. The following table outlines the recommended PPE for various tasks involving 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving (especially with organic solvents) |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Always inspect PPE for integrity before use and do not wear laboratory coats outside of the designated lab areas to prevent the spread of contaminants.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and dark environment, such as a refrigerator at 2-8°C.
2. Handling and Preparation:
-
Engineering Controls: Always handle the solid powder and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine particles.
-
Procedural Steps:
-
Ensure the work area is clean and free of clutter.
-
Don the appropriate PPE as specified in the table above.
-
Use dedicated spatulas and weigh boats for handling the solid.
-
To minimize dust formation, handle the powder gently.
-
When dissolving, add the solvent to the powder slowly and carefully to avoid splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
3. Disposal Plan: All waste contaminated with 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container.
-
Consult with your institution's environmental health and safety department for specific disposal protocols.
Experimental Protocol: Inhibition of Xanthine Oxidase
5,7-Dihydroxy-3',4',5'-trimethoxyflavone has been identified as a competitive inhibitor of xanthine oxidase. The following is a general protocol for assessing this inhibitory activity.
Materials:
-
5,7-Dihydroxy-3',4',5'-Trimethoxyflavone
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
DMSO (for dissolving the test compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone in DMSO.
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a solution of xanthine in the assay buffer.
-
Prepare a solution of xanthine oxidase in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, xanthine solution, and the test compound dilution.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the change in absorbance at 295 nm over time. The rate of uric acid formation is proportional to the increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
